1-(Chloromethyl)-2-phenoxybenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGILLBRWRDXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974377 | |
| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5888-53-9, 31426-72-9 | |
| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (chloromethyl)phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloromethyl)phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Phenoxybenzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-phenoxybenzene
Introduction: The Significance of 1-(Chloromethyl)-2-phenoxybenzene
This compound, also known as 2-phenoxybenzyl chloride, is a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][][3] Its bifunctional nature, featuring a reactive chloromethyl group and a stable phenoxy moiety, makes it a versatile building block for introducing the 2-phenoxybenzyl group into larger molecules. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, explores alternative methodologies, and discusses critical aspects of its purification and characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Primary Synthesis Pathway: From 2-Phenoxybenzoic Acid to this compound
The most established and reliable route to this compound involves a two-step process: the reduction of 2-phenoxybenzoic acid to 2-phenoxybenzyl alcohol, followed by the chlorination of the resulting alcohol. This pathway is favored for its well-understood reaction mechanisms and generally good yields.
Step 1: Synthesis of 2-Phenoxybenzyl Alcohol
The initial step involves the reduction of commercially available 2-phenoxybenzoic acid. A common and effective method utilizes a borane reagent, such as borane dimethyl sulfide complex (BMS), in an appropriate solvent like tetrahydrofuran (THF).[4]
Causality of Experimental Choices:
-
Choice of Reducing Agent: Borane reagents are selective for the reduction of carboxylic acids to alcohols in the presence of other functional groups, such as the ether linkage in this case. This selectivity is crucial for preventing cleavage of the phenoxy group.
-
Solvent Selection: THF is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes both the starting material and the borane complex.
-
Reaction Quenching: The reaction is quenched with an acid, such as aqueous HCl, to neutralize any remaining reducing agent and to protonate the intermediate borate ester, facilitating the release of the desired alcohol.
Experimental Protocol: Synthesis of 2-Phenoxybenzyl Alcohol [4]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzoic acid in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add borane dimethyl sulfide complex (BMS) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of aqueous HCl.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄), and concentrate under reduced pressure to yield crude 2-phenoxybenzyl alcohol.
Step 2: Chlorination of 2-Phenoxybenzyl Alcohol
The conversion of 2-phenoxybenzyl alcohol to this compound is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the formation of gaseous byproducts that are easily removed.[5][6]
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is highly effective for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent electrophile.
-
Temperature Control: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation. It is then allowed to warm to room temperature to ensure complete conversion.
-
Workup: The reaction mixture is poured onto ice to quench any unreacted thionyl chloride. A mild base, such as sodium bicarbonate solution, is used during the workup to neutralize the acidic byproducts (HCl and SO₂).
Experimental Protocol: Synthesis of this compound using Thionyl Chloride [5]
-
Dissolve 2-phenoxybenzyl alcohol in an anhydrous chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (a few drops).
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with a cold saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Diagram of the Primary Synthesis Pathway:
Caption: Primary synthesis route to this compound.
Alternative Synthesis Methodologies
While the two-step pathway from 2-phenoxybenzoic acid is the most common, other methods have been explored for the synthesis of this compound and related compounds.
Direct Chloromethylation of Phenoxybenzene
A more direct approach would be the chloromethylation of phenoxybenzene. This reaction typically involves an electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring. Reagents for this transformation can include formaldehyde and hydrogen chloride, or more reactive species like chloromethyl methyl ether in the presence of a Lewis acid catalyst.[7] However, this method often suffers from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers, as well as the potential for polychloromethylation.[8]
Chlorination of 2-Phenoxybenzyl Alcohol with Other Reagents
Alternatives to thionyl chloride for the chlorination of 2-phenoxybenzyl alcohol exist. For instance, aluminum trichloride (AlCl₃) in a solvent like 1,4-dioxane can also effect this transformation.[5][9] Another possibility is the use of concentrated hydrochloric acid, although this generally requires more forcing conditions.[5]
| Method | Starting Material | Reagents | Advantages | Disadvantages |
| Primary Pathway | 2-Phenoxybenzyl alcohol | SOCl₂, cat. DMF | High yield, good purity, well-established | Two-step process from the carboxylic acid |
| Direct Chloromethylation | Phenoxybenzene | HCHO, HCl, Lewis Acid | Potentially shorter route | Poor regioselectivity, mixture of isomers, potential for polyalkylation |
| Alternative Chlorination | 2-Phenoxybenzyl alcohol | AlCl₃, 1,4-dioxane | Alternative to SOCl₂ | May require higher temperatures, potential for side reactions |
Diagram of an Alternative Synthesis Pathway (Direct Chloromethylation):
Caption: Direct chloromethylation of phenoxybenzene.
Purification and Characterization
The crude this compound obtained from the synthesis often requires purification to remove unreacted starting materials and side products.
Common Impurities and Side Reactions:
-
Unreacted 2-phenoxybenzyl alcohol: Incomplete chlorination will leave residual starting material.
-
2-Phenoxybenzaldehyde: Oxidation of the starting alcohol can lead to the formation of the corresponding aldehyde.[5]
-
Bis(2-phenoxybenzyl) ether: Self-condensation of the starting alcohol can occur, particularly under acidic conditions.[5]
-
Hydrolysis Product: The product, this compound, is susceptible to hydrolysis back to 2-phenoxybenzyl alcohol, especially in the presence of water.[10] Therefore, anhydrous conditions and a quick workup are essential.
Purification Techniques:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the crude product. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: For larger scale preparations, vacuum distillation can be employed, although care must be taken as benzyl chlorides can be thermally labile.
Analytical Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the product and the detection of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in the molecule.
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the product.
Conclusion
The synthesis of this compound is a well-documented process, with the chlorination of 2-phenoxybenzyl alcohol being the preferred route due to its high efficiency and selectivity. Careful control of reaction conditions and a thorough understanding of potential side reactions are crucial for obtaining a high-purity product. This guide provides the necessary technical insights and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
- 1. chemscene.com [chemscene.com]
- 3. parchem.com [parchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 8. 1,4-Bis(chloromethyl)-2-phenoxybenzene | C14H12Cl2O | CID 85961154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - this compound (C13H11ClO) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(Chloromethyl)-2-phenoxybenzene, a substituted aromatic ether, represents a significant scaffold in medicinal chemistry and materials science. Its unique combination of a reactive chloromethyl group and a flexible phenoxy moiety makes it a versatile intermediate for synthesizing a diverse range of molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound. By delving into the causality behind its characteristics and outlining robust analytical methodologies, this document aims to empower scientists to effectively utilize this compound in their research and development endeavors.
Molecular Structure and Identification
This compound, also known as 2-phenoxybenzyl chloride, possesses a distinct molecular architecture that dictates its chemical behavior. The molecule consists of a benzene ring substituted with a chloromethyl group (-CH₂Cl) at position 1 and a phenoxy group (-O-C₆H₅) at position 2.
Systematic Name: this compound Common Synonyms: 2-Phenoxybenzyl chloride, 2-(Chloromethyl)diphenyl ether[1] CAS Registry Number: 5888-53-9[1][2] Molecular Formula: C₁₃H₁₁ClO[1] Molecular Weight: 218.68 g/mol [1]
The ortho-positioning of the chloromethyl and phenoxy groups introduces steric interactions and electronic effects that influence its reactivity and physical properties compared to its meta- and para-isomers.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 218.68 g/mol | [1] |
| Boiling Point | 172 °C at 16 mmHg | [1] |
| Density | 1.18 g/mL | [1] |
| Refractive Index | 1.5890 to 1.5930 | |
| XLogP3 | 3.8 | [3] |
Expert Insight: The boiling point being reported under reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. The XLogP3 value of 3.8 indicates a significant lipophilic character, which is a critical parameter in drug design for predicting membrane permeability and bioavailability.
Synthesis and Purification
The synthesis of this compound typically involves the chloromethylation of 2-phenoxytoluene or the reaction of 2-phenoxybenzyl alcohol with a chlorinating agent. A general, reliable method involves the use of thionyl chloride with a catalytic amount of a base like pyridine.
Experimental Protocol: Synthesis via Chlorination of 2-Phenoxybenzyl Alcohol
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
2-Phenoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Dry chloroform (CHCl₃)
-
Ice water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenoxybenzyl alcohol in dry chloroform.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of thionyl chloride in dry chloroform dropwise to the cooled solution. Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the gas evolution ceases.
-
The reaction can be gently heated to ensure completion.
-
Pour the reaction mixture into ice water to quench any unreacted thionyl chloride.
-
Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.[4]
Causality in Experimental Choices:
-
The use of dry chloroform is crucial to prevent the hydrolysis of thionyl chloride and the product.
-
Pyridine acts as a catalyst by forming a reactive intermediate with thionyl chloride and also neutralizes the HCl gas produced.
-
The dropwise addition at low temperature helps to control the exothermic reaction.
-
The aqueous workup is necessary to remove inorganic byproducts and unreacted reagents.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Accurate characterization of this compound is essential for quality control and for confirming its structure. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the region of 6.8-7.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the chloromethyl carbon at approximately 45-50 ppm. The aromatic carbons will resonate in the range of 115-160 ppm. Two-dimensional NMR techniques like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)
-
C-Cl stretching: ~650-800 cm⁻¹
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 218. Due to the presence of the chlorine-37 isotope, an [M+2]⁺ peak at m/z 220 with an intensity of approximately one-third of the molecular ion peak is expected.[5]
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a chlorine radical ([M-Cl]⁺ at m/z 183) and the cleavage of the C-C bond to lose the chloromethyl radical, leading to a phenoxybenzyl cation ([M-CH₂Cl]⁺ at m/z 169). The base peak is often the tropylium ion or a related stable aromatic cation.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of this compound due to its volatility. A non-polar capillary column is typically used for separation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
GC Conditions:
-
Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film of 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for monitoring reactions, reverse-phase HPLC can be employed.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 215 nm or 254 nm).[6]
-
Diagram of Analytical Workflow:
Caption: Comprehensive analytical workflow for this compound.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Hazards: Based on data for similar compounds, it is expected to be a skin and eye irritant.[7] It is also a lachrymator. Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of this compound. The insights into its molecular structure and reactivity, coupled with detailed analytical protocols, are intended to facilitate its use as a key building block in the design and synthesis of novel compounds. As research in medicinal chemistry and materials science continues to evolve, the versatile nature of this compound will undoubtedly lead to the development of new therapeutic agents and advanced materials. Further research to fully elucidate its toxicological profile and explore its applications in diverse synthetic transformations will be of significant value to the scientific community.
References
- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [m.chemicalbook.com]
- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 3. PubChemLite - this compound (C13H11ClO) [pubchemlite.lcsb.uni.lu]
- 4. prepchem.com [prepchem.com]
- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. asianpubs.org [asianpubs.org]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(Chloromethyl)-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-2-phenoxybenzene, also known by its synonym 2-phenoxybenzyl chloride, is a substituted aromatic compound with the CAS number 5888-53-9.[1][2] Its chemical structure, featuring a reactive chloromethyl group ortho to a phenoxy substituent on a benzene ring, makes it a molecule of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to the field of drug discovery and development. The strategic placement of the phenoxy and chloromethyl groups offers a unique combination of steric and electronic properties, making it a versatile building block for more complex molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.
| Property | Value | Source |
| CAS Number | 5888-53-9 | [1][2] |
| Molecular Formula | C13H11ClO | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Boiling Point | 172 °C at 16 mmHg | [1][3] |
| Density | 1.18 g/cm³ | [1][3] |
| Refractive Index | 1.5890 to 1.5930 | [1][3] |
| Synonyms | 2-Phenoxybenzyl Chloride, 2-(Chloromethyl)diphenyl Ether, Benzene, 1-(chloromethyl)-2-phenoxy- | [1] |
Synthesis and Mechanistic Considerations
A plausible synthetic approach, adapted from general chloromethylation procedures, is outlined below. It is crucial to note that this is a representative protocol and would require optimization for specific laboratory conditions.
Illustrative Synthetic Protocol: Chloromethylation of Diphenyl Ether
Materials:
-
Diphenyl ether
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Charge the flask with diphenyl ether and the anhydrous solvent. To this solution, add paraformaldehyde and anhydrous zinc chloride.
-
Reaction Initiation: While stirring, bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the Lewis acid catalyst with atmospheric moisture, which would deactivate it.
-
Lewis Acid Catalyst: Zinc chloride is a common Lewis acid for this transformation, as it polarizes the C=O bond of formaldehyde, facilitating the formation of the electrophilic species.
-
Acidic Conditions: The presence of a strong acid like HCl is necessary to protonate the formaldehyde-Lewis acid complex, leading to the formation of the highly reactive chloromethyl cation or its equivalent.
-
Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble byproducts and the catalyst. The sodium bicarbonate wash is essential to neutralize the acid, preventing potential degradation of the product during concentration.
Caption: Illustrative workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The primary site of reactivity in this compound is the benzylic chloride. The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
The phenoxy group at the ortho position can exert both steric and electronic influences on the reactivity of the chloromethyl group. Electronically, the oxygen atom can donate electron density to the aromatic ring through resonance, potentially stabilizing the transition state of a nucleophilic substitution reaction. Sterically, the bulky phenoxy group can hinder the approach of nucleophiles, which can be exploited to achieve regioselectivity in certain reactions.
While specific drugs derived directly from this compound are not prominently documented, its structural motif is present in various biologically active molecules. For instance, the related compound phenoxybenzamine is an alpha-adrenergic antagonist used to treat hypertension.[4][5] Although phenoxybenzamine has a different overall structure, the presence of a substituted benzyl group highlights the potential for this class of compounds to interact with biological targets.[6]
The utility of this compound in drug development lies in its ability to act as a scaffold or an intermediate for the synthesis of compounds with desired pharmacological activities. For example, it can be used to introduce the 2-phenoxybenzyl moiety into a lead compound to modulate its properties, such as lipophilicity, metabolic stability, or binding affinity to a target protein.
Caption: Reactivity of this compound in nucleophilic substitution.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. Given its chemical nature, chromatographic techniques coupled with mass spectrometry are well-suited for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
Illustrative GC-MS Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent, such as dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
-
Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components of the sample. An example temperature program could be: initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.
-
Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for monitoring reactions in solution, reverse-phase HPLC with UV detection is a suitable alternative.
Illustrative HPLC Protocol:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
-
Chromatographic System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is typically used. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.
-
Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Quantification: Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentration.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its unique structural features make it a versatile building block for the construction of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount for its effective utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling them to explore its full potential in their research endeavors.
References
- 1. 1-(chloromethyl)-2-phenoxy-benzene price,buy 1-(chloromethyl)-2-phenoxy-benzene - chemicalbook [chemicalbook.com]
- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 3. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [m.chemicalbook.com]
- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Characterization of 1-(Chloromethyl)-2-phenoxybenzene: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(Chloromethyl)-2-phenoxybenzene (CAS No. 5888-53-9).[1][2] While experimental spectra for this specific compound are not widely available in public repositories, this document leverages extensive data from structurally analogous compounds and established spectroscopic principles to provide a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral features of this molecule for identification, quality control, or mechanistic studies.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzyl chloride moiety ortho-substituted with a phenoxy group. This arrangement influences the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts in NMR spectroscopy. The ether linkage and the alkyl halide bond will exhibit characteristic absorption bands in IR spectroscopy, while the overall structure will dictate a specific fragmentation pattern in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the chloromethyl protons and the aromatic protons on both benzene rings. The ortho-substitution on one of the rings will lead to a more complex splitting pattern for its protons compared to the unsubstituted phenoxy ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂Cl | 4.6 - 4.8 | Singlet (s) | 2H | The methylene protons are adjacent to an electronegative chlorine atom and an aromatic ring, deshielding them. The absence of adjacent protons results in a singlet. |
| Aromatic H (unsubstituted phenoxy ring) | 6.9 - 7.4 | Multiplet (m) | 5H | These protons will appear in the typical aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts, likely resulting in overlapping multiplets.[3] |
| Aromatic H (substituted ring) | 6.8 - 7.5 | Multiplet (m) | 4H | The protons on this ring are influenced by both the chloromethyl and phenoxy groups, leading to a complex and potentially overlapping multiplet pattern. |
Experimental Protocol: Acquiring ¹H NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 1-2 seconds.
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of two aromatic rings and the chloromethyl group will result in a total of 13 distinct carbon signals, assuming no accidental equivalence.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂Cl | 45 - 50 | The carbon of the chloromethyl group is attached to an electronegative chlorine atom, resulting in a downfield shift into the aliphatic region. |
| Quaternary C (C-O, substituted ring) | 155 - 160 | The carbon attached to the ether oxygen is significantly deshielded. |
| Quaternary C (C-CH₂Cl) | 135 - 140 | The carbon bearing the chloromethyl group will be deshielded. |
| Aromatic CH (substituted ring) | 115 - 130 | The chemical shifts of these carbons are influenced by the electronic effects of both substituents. |
| Quaternary C (C-O, unsubstituted ring) | 157 - 162 | This quaternary carbon is also deshielded due to its attachment to the ether oxygen. |
| Aromatic CH (unsubstituted ring) | 118 - 130 | These carbons will have chemical shifts typical for a monosubstituted benzene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the C-O-C ether linkage, and the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (aliphatic, -CH₂) | 2950 - 2850 | Medium | Stretching |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong | Stretching |
| C-O-C (ether) | 1250 - 1200 (asymmetric) 1050 - 1000 (symmetric) | Strong | Stretching |
| C-Cl | 800 - 600 | Strong | Stretching |
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.[5]
Predicted Fragmentation Pathway
The fragmentation of this compound is likely to be initiated by the loss of a chlorine radical or by cleavage of the ether linkage. The stability of the resulting carbocations will dictate the major fragmentation pathways.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 218/220 | [C₁₃H₁₁ClO]⁺ | Molecular ion (M⁺) with the characteristic 3:1 isotopic ratio for one chlorine atom. |
| 183 | [C₁₃H₁₁O]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 169 | [C₁₂H₉O]⁺ | Loss of a CH₂Cl radical. |
| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond to form the phenoxy cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives. |
Visualization of Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak and compare the observed fragmentation pattern with the predicted pattern and spectral libraries.[6]
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.
References
- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 1-(Chloromethyl)-2-phenoxybenzene
Abstract
This technical guide provides a comprehensive overview of 1-(chloromethyl)-2-phenoxybenzene (also known as 2-phenoxybenzyl chloride), a significant chemical intermediate. The document delineates its molecular structure, physicochemical properties, a detailed synthesis protocol, and thorough characterization data. Furthermore, it addresses critical safety and handling procedures essential for laboratory and industrial applications. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the chemistry of this compound.
Introduction
This compound is a bifunctional organic molecule featuring a chloromethyl group and a phenoxy group attached to a benzene ring. This unique combination of a reactive benzylic halide and a diphenyl ether moiety makes it a versatile intermediate in organic synthesis. Its structural attributes allow for a variety of chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the precise molecular architecture and chemical reactivity of this compound is paramount for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The molecular integrity of a compound is the foundation of its chemical behavior. This section details the structural and physical characteristics of this compound.
Chemical Structure
The structure of this compound consists of a benzene ring substituted at the 1 and 2 positions with a chloromethyl (-CH₂Cl) group and a phenoxy (-O-C₆H₅) group, respectively.
Molecular Diagram: this compound
A 2D representation of the molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions, purification procedures, and for ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | [1] |
| Molecular Weight | 218.68 g/mol | [2] |
| CAS Number | 5888-53-9 | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |
| Boiling Point | 172 °C at 16 mmHg | [3] |
| Density | 1.18 g/mL | [3] |
| Refractive Index | 1.5890 to 1.5930 | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and toluene. Insoluble in water. | Inferred from structural properties |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-phenoxybenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a chlorination reaction.
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Synthesis Workflow Diagram
The two-step synthesis of this compound from 2-phenoxybenzoic acid.
Experimental Protocols
Step 1: Synthesis of (2-Phenoxyphenyl)methanol
This protocol is adapted from a known procedure for the reduction of 2-phenoxybenzoic acid.
-
Materials:
-
2-Phenoxybenzoic acid (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (2.1 eq.)
-
10% Hydrochloric acid (aq.)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenoxybenzoic acid in anhydrous THF.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add borane dimethyl sulfide complex dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of 10% aqueous HCl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-phenoxyphenyl)methanol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
This protocol is a robust method adapted from the chlorination of benzylic alcohols using thionyl chloride.[4][5]
-
Materials:
-
(2-Phenoxyphenyl)methanol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Thionyl chloride (SOCl₂) (1.1-1.2 eq.)
-
Crushed ice
-
Saturated sodium bicarbonate solution (aq.)
-
Brine
-
Anhydrous Magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-phenoxyphenyl)methanol in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of alcohol).
-
Slowly add thionyl chloride dropwise to the solution. Gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.[4]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.[4]
-
Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. The following are the expected spectral data based on its structure and analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 6.8-7.5 ppm. A key singlet for the methylene protons of the chloromethyl group (-CH₂Cl) is anticipated around δ 4.5-4.8 ppm.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the aromatic carbons, typically in the range of δ 115-160 ppm. The carbon of the chloromethyl group is expected to appear around δ 45-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic, -CH₂Cl): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1230-1270 cm⁻¹
-
C-Cl stretching: ~650-750 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Predicted Molecular Ion (M⁺): m/z ≈ 218.05 (for ³⁵Cl) and 220.05 (for ³⁷Cl), with an approximate isotopic ratio of 3:1.[1]
-
Predicted [M+H]⁺: m/z ≈ 219.06[1]
-
Common Fragmentation: A significant fragment is often observed corresponding to the loss of the chlorine atom, followed by the formation of the stable benzyl cation (m/z ≈ 183).
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a corrosive material.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
-
Handling:
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
It is a lachrymator (causes tearing).[7]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
This technical guide has provided a detailed examination of this compound, covering its molecular structure, physicochemical properties, synthesis, and characterization. The provided protocols offer a reliable pathway for its preparation in a laboratory setting. Adherence to the outlined safety procedures is crucial for the responsible handling of this versatile chemical intermediate. The information contained herein is intended to empower researchers and scientists to confidently and safely utilize this compound in their synthetic endeavors.
References
- 1. 1,4-Bis(chloromethyl)-2-phenoxybenzene | C14H12Cl2O | CID 85961154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 3. 1-(chloromethyl)-2-phenoxy-benzene CAS#: 5888-53-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]
An In-depth Technical Guide on the Solubility and Stability of 1-(Chloromethyl)-2-phenoxybenzene
Preamble: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
1-(Chloromethyl)-2-phenoxybenzene is a molecule of significant interest in synthetic organic chemistry, often serving as a crucial intermediate in the construction of more complex molecular architectures, including those with potential pharmaceutical applications.[1][2] Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, ensuring adequate shelf-life of intermediates, and ultimately, for the successful progression of drug discovery and development programs.[3]
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Moving beyond a mere recitation of data, this document, grounded in the principles of experimental design and scientific integrity, offers actionable protocols and elucidates the causal reasoning behind methodological choices. It is designed to empower researchers to generate reliable and reproducible data, thereby creating a self-validating system for the physicochemical assessment of this and similar compounds.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and its processability in chemical synthesis. For this compound, its solubility dictates the choice of reaction media, crystallization solvents, and chromatographic purification systems. While specific experimental data for this compound is not extensively published, its structure—a moderately non-polar aromatic ether with a reactive chloromethyl group—suggests good solubility in common organic solvents and poor solubility in aqueous media.[4]
Theoretical Considerations and Solvent Selection Rationale
The principle of "like dissolves like" provides a foundational basis for solvent selection. The phenoxybenzene moiety imparts significant non-polar character, while the chloromethyl group introduces a degree of polarity. Therefore, a spectrum of solvents with varying polarities should be investigated.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Expected to readily dissolve the compound due to favorable van der Waals interactions with the aromatic rings.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): Anticipated to be effective solvents, capable of interacting with both the non-polar and polar regions of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected, although the potential for solvolysis (reaction with the solvent) of the reactive chloromethyl group must be considered, especially at elevated temperatures.
-
Aqueous Systems (e.g., Water, Buffered Solutions): Very low solubility is predicted due to the hydrophobic nature of the molecule.[5] However, determining the precise aqueous solubility is crucial for understanding its environmental fate and for developing aqueous-based reaction work-ups.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method, a gold-standard technique.
Objective: To determine the saturation concentration of this compound in a panel of selected solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).[6]
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.[7]
-
Data Analysis: Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
Self-Validation: The protocol's integrity is maintained by ensuring that a true equilibrium has been reached. This can be verified by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not significantly change.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Anticipated Solubility Data Summary
While experimental values are pending, a qualitative and quantitative estimation based on related structures is presented below for guidance.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Toluene | High (>100 mg/mL) | Favorable aromatic-aromatic interactions. |
| Polar Aprotic | Acetone | High (>100 mg/mL) | Good balance of polar and non-polar interactions. |
| Polar Aprotic | Dichloromethane | Very High (>200 mg/mL) | Effective at solvating both the aromatic and chloromethyl moieties. |
| Polar Protic | Ethanol | Moderate (10-50 mg/mL) | Hydrogen bonding with the ether oxygen may be limited by steric hindrance. |
| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | The molecule is predominantly hydrophobic.[5] |
Part 2: Stability Profile of this compound
The stability of this compound is a critical parameter that influences its storage conditions, handling procedures, and its behavior in chemical reactions. The primary point of lability in the molecule is the benzylic chloride, which is susceptible to nucleophilic substitution, including hydrolysis.
Key Factors Influencing Stability
-
pH: The rate of hydrolysis of the chloromethyl group is expected to be significantly influenced by pH. It is likely to be most stable in neutral to slightly acidic conditions and degrade more rapidly under basic conditions due to the increased concentration of the hydroxide nucleophile.[8][9]
-
Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature, following the Arrhenius equation.[8][10]
-
Light: Photodegradation is a potential degradation pathway for aromatic compounds. Exposure to UV or high-intensity visible light could lead to the formation of radical species and subsequent decomposition.[11][12]
Forced Degradation Studies: A Protocol for Assessing Stability
Forced degradation (stress testing) studies are essential for identifying potential degradation products and elucidating degradation pathways. This information is invaluable for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, thermal, and photolytic).
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH)
-
High-purity solvents (e.g., acetonitrile, water)
-
Temperature-controlled ovens
-
Photostability chamber compliant with ICH Q1B guidelines.[11][12]
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.
Protocol:
-
Solution Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Hydrolytic Stress:
-
Acidic: Incubate the solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Neutral: Incubate the solution in purified water or a neutral buffer at an elevated temperature (e.g., 60 °C).
-
Basic: Incubate the solution in 0.1 M NaOH at room temperature (degradation is expected to be rapid).
-
-
Thermal Stress: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven.
-
Photolytic Stress: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][12] A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing peak purity, while the MS detector will aid in the identification of degradation products.
References
- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 2. Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the Potential Biological Activity of 1-(Chloromethyl)-2-phenoxybenzene Derivatives
Foreword: Charting Unexplored Territory in Drug Discovery
The relentless pursuit of novel therapeutic agents is the cornerstone of modern medicine. Within the vast landscape of organic chemistry, the diaryl ether scaffold has emerged as a privileged motif, consistently appearing in compounds with a wide array of biological activities.[1] This guide delves into a specific, yet underexplored, subclass: 1-(chloromethyl)-2-phenoxybenzene and its derivatives . While direct research on this particular chemical entity is nascent, by examining the activities of structurally related compounds, we can construct a compelling hypothesis for its potential as a source of new drug candidates. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the potential biological activities of these compounds but also detailed, actionable protocols to empower their investigation.
I. The Chemical Scaffolding: Understanding this compound
The core structure of this compound features a phenoxy group attached to a benzene ring, which is further substituted with a chloromethyl group. This seemingly simple arrangement holds significant potential for chemical modification and biological interaction. The diaryl ether linkage provides a degree of conformational flexibility, while the reactive chloromethyl group serves as a handle for further derivatization, allowing for the synthesis of a diverse library of analogs.
Synthetic Strategy: A Plausible Route to Novel Derivatives
While specific synthetic procedures for this compound are not extensively documented in publicly available literature, a logical synthetic approach can be extrapolated from established organic chemistry principles and related syntheses. A plausible two-step synthesis is outlined below.
Step 1: Synthesis of 2-Phenoxy Toluene
A Williamson ether synthesis approach would be a primary consideration. This would involve the reaction of 2-cresol with a suitable phenoxy source under basic conditions.
Step 2: Chloromethylation of 2-Phenoxy Toluene
The introduction of the chloromethyl group can be achieved through a chloromethylation reaction. A common method involves the use of paraformaldehyde and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride.[2]
It is crucial to note that chloromethyl ethers are a class of potent carcinogens, and all synthetic steps involving these reagents must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3]
II. Postulated Biological Activities: An Evidence-Based Exploration
Based on the biological activities reported for structurally similar phenoxybenzene and diaryl ether derivatives, we can hypothesize several promising avenues for investigation for this compound and its analogs.
A. Antimicrobial Potential: A New Front in the War Against Resistance
The emergence of multidrug-resistant pathogens presents a grave threat to global health. Phenoxybenzene derivatives have demonstrated notable antimicrobial properties. For instance, novel 3-phenyl-4-phenoxypyrazole derivatives have been shown to exhibit bactericidal activity against Gram-positive bacteria by targeting cell wall lipid intermediates, with low mammalian cytotoxicity. Furthermore, various sulfonyl phenoxides have been synthesized and screened for their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] Dihydroxybenzene derivatives have also been condensed with various amines and phenols to create compounds with antimicrobial activity.[5]
The presence of the reactive chloromethyl group in the this compound scaffold could potentially enhance antimicrobial efficacy by allowing for covalent modification of microbial targets.
B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The diaryl ether motif is present in numerous compounds with demonstrated anticancer activity.[1][6] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, novel hydroxylated biphenyl compounds, structurally related to curcumin, have shown potent antiproliferative activity against malignant melanoma cells by inducing apoptosis and causing a G2/M phase cell cycle arrest.[7][8] Similarly, phenoxyacetamide derivatives have been identified as potent apoptotic inducers in liver cancer cells.
The this compound core could serve as a scaffold for the development of novel anticancer agents. The lipophilic nature of the diaryl ether could facilitate cell membrane traversal, while the chloromethyl group could potentially alkylate key biological macromolecules within cancer cells, leading to cytotoxicity.
C. Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Diaryl ether derivatives have been investigated for their anti-inflammatory properties.[9] Methoxyphenolic compounds, for instance, have demonstrated anti-inflammatory activity in human airway cells by inhibiting the expression of multiple inflammatory mediators.[10][11] The mechanism of action for some of these compounds is thought to involve the modulation of key signaling pathways, such as the NF-κB pathway.[12]
Derivatives of this compound could potentially exhibit anti-inflammatory activity by interfering with the production of pro-inflammatory cytokines and enzymes.
III. Experimental Protocols: A Practical Guide to Biological Evaluation
To investigate the hypothesized biological activities of this compound derivatives, a systematic screening cascade employing a series of well-established in vitro assays is recommended.
A. General Workflow for Biological Activity Screening
The initial evaluation of a novel compound library typically follows a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies for promising candidates.
Caption: A generalized workflow for the biological activity screening of novel compounds.
B. Detailed Methodologies
The following are detailed, step-by-step protocols for key in vitro assays.
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.
-
Add 100 µL of the microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include positive control wells (microorganism and standard antibiotic) and negative control wells (microorganism and DMSO, and broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth). Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the negative control.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound stock solution (in DMSO)
-
Griess Reagent System (for nitrite determination)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite. A reduction in nitrite production in the presence of the test compound indicates potential anti-inflammatory activity.
IV. Potential Mechanisms of Action: Unraveling the Signaling Pathways
Based on the activities of related diaryl ether compounds, several key signaling pathways may be modulated by this compound derivatives.
A. Inhibition of Pro-inflammatory Pathways
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Potential inhibition of the NF-κB signaling pathway.
B. Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. Key players in this process include the caspase family of proteases and the Bcl-2 family of proteins, which regulate mitochondrial integrity.
Caption: Hypothesized induction of the intrinsic apoptotic pathway.
V. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Systematic modification of the this compound scaffold and evaluation of the resulting biological activities will be crucial for identifying the key structural features required for potency and selectivity. Key areas for modification include:
-
Substitution on the phenoxy ring: Introducing electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties and steric profile of the molecule.
-
Modification of the chloromethyl group: Replacement of the chlorine with other halogens or functional groups can alter reactivity and binding interactions.
-
Derivatization of the chloromethyl group: Using the chloromethyl group as a synthetic handle to introduce larger and more complex moieties can lead to enhanced target engagement.
VI. Concluding Remarks and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. The structural relationship to known biologically active diaryl ethers suggests a high probability of identifying derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and theoretical frameworks provided in this guide are intended to serve as a comprehensive resource for initiating and advancing research into this intriguing class of compounds. Future in vivo studies will be essential to validate the therapeutic potential of any lead compounds identified through in vitro screening.
VII. References
-
Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics. ResearchGate.
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
-
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.
-
Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. Google Patents.
-
Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. MDPI.
-
Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents. PubMed Central.
-
Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation.
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI.
-
Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation.
-
Strategies to Reduce Cytotoxicity of 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives in Normal Cells. Benchchem.
-
Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. Journal of Applicable Chemistry.
-
Dihydroxybenzene derivatives of antimicrobial activity. PubMed.
-
1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9. ChemicalBook.
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
-
Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. PubMed.
-
Three Non-Phenolic Diarylheptanoids With Anti-Inflammatory Activity From Curcuma Xanthorrhiza. PubMed.
-
Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. ResearchGate.
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI.
-
Anti-inflammatory benzene diamine compound inhibited toll-like receptor 4-mediated inducible nitric oxide synthase expression and nuclear factor-kappa B activation. PubMed.
-
Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from... ResearchGate.
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed Central.
-
Structure-activity relationships for analogues of the phenazine-based dual topoisomerase I/II inhibitor XR11576. PubMed.
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry.
-
Antibacterial activity of diethyl ether and chloroform extracts of seaweeds against Escherichia coli and Staphylococcus aureus. ResearchGate.
-
CHLOROMETHYL METHYL ETHER - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels. NCBI.
-
Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. PubMed.
-
Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. PubMed.
-
CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology. Google Patents.
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 3. CHLOROMETHYL METHYL ETHER - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents [cjcu.jlu.edu.cn]
- 12. Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis [mdpi.com]
literature review on 1-(Chloromethyl)-2-phenoxybenzene
An In-Depth Technical Guide to 1-(Chloromethyl)-2-phenoxybenzene: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest for its potential applications in organic synthesis and drug discovery. We will explore its synthesis, characterization, and potential reactivity based on established chemical principles and analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Phenoxybenzene Moiety
The phenoxybenzene scaffold is a key structural motif in a variety of biologically active compounds and functional materials. Its presence can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability, making it a valuable component in medicinal chemistry. The introduction of a reactive chloromethyl group onto this scaffold, as in this compound, creates a versatile intermediate for further chemical modifications.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for the chloromethylation of aromatic compounds. The most common and direct method is the Blanc chloromethylation reaction.
The Blanc Chloromethylation Reaction
The Blanc chloromethylation is a classic and effective method for introducing a chloromethyl group onto an aromatic ring. This reaction typically involves the treatment of the aromatic substrate with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.
Reaction Mechanism:
The reaction proceeds through the in situ formation of a highly reactive electrophile, the chloromethyl cation (ClCH2+), which then attacks the electron-rich aromatic ring of 2-phenoxybenzene. The regioselectivity of the reaction is directed by the activating and ortho-, para-directing phenoxy group.
Experimental Workflow: Synthesis via Blanc Chloromethylation
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging the Flask: To the flask, add 2-phenoxybenzene (1 equivalent), paraformaldehyde (1.2 equivalents), and anhydrous zinc chloride (0.5 equivalents).
-
Reaction: Slowly add concentrated hydrochloric acid (5 equivalents) to the mixture. Heat the reaction to 60-70 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water and an organic solvent such as dichloromethane or ethyl acetate.
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Structural Characterization
The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis.
| Technique | Expected Observations |
| ¹H NMR | A characteristic singlet for the chloromethyl protons (-CH₂Cl) is expected around δ 4.5-4.7 ppm. The aromatic protons will appear in the region of δ 6.8-7.5 ppm, with splitting patterns consistent with the substitution on the two phenyl rings. |
| ¹³C NMR | The carbon of the chloromethyl group should appear around δ 45-50 ppm. The aromatic carbons will resonate in the δ 115-160 ppm region. |
| Mass Spec | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a chlorine atom. |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching (around 600-800 cm⁻¹) and C-O-C stretching (around 1240 cm⁻¹) are expected. |
Reactivity and Potential Applications
This compound is a valuable intermediate due to the reactivity of the benzylic chloride. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions.
Signaling Pathway of Potential Biological Activity
Caption: Potential mechanism of action for a this compound derivative.
Nucleophilic Substitution Reactions
The chloromethyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
-
With Amines: Reaction with primary or secondary amines can lead to the formation of substituted benzylamines, which are common scaffolds in pharmaceuticals.
-
With Alcohols/Phenols: Alkylation of alcohols or phenols can yield ethers.
-
With Thiols: Reaction with thiols can produce thioethers.
-
With Cyanide: The introduction of a nitrile group opens up further synthetic possibilities, such as hydrolysis to a carboxylic acid or reduction to an amine.
Potential in Drug Discovery
The ability to easily introduce various functionalities makes this compound a promising starting material for the synthesis of compound libraries for high-throughput screening. The phenoxybenzene core is present in several approved drugs, and modifications at the chloromethyl position could lead to the discovery of new therapeutic agents.
Safety and Handling
This compound, like other benzylic chlorides, should be handled with care as it is a potential lachrymator and alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Blanc chloromethylation is a reliable method, and its reactivity allows for a wide range of chemical transformations. This guide provides a foundational understanding for researchers looking to utilize this compound in their work.
Methodological & Application
Synthesis of Dibenz[b,f]oxepines via Intramolecular Friedel-Crafts Cyclization of 1-(Chloromethyl)-2-phenoxybenzene
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the dibenz[b,f]oxepine scaffold, a core structural motif in numerous medicinally important compounds. The featured methodology is an efficient intramolecular Friedel-Crafts cyclization of 1-(chloromethyl)-2-phenoxybenzene. This application note details the mechanistic underpinnings of this transformation, provides step-by-step protocols for the preparation of the starting material and its subsequent cyclization, and offers insights into the critical parameters governing the reaction's success.
Introduction
The dibenz[b,f]oxepine framework is a privileged heterocyclic system found in a variety of natural products and synthetic molecules with significant biological activities.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic properties, including antidepressant, analgesic, anti-inflammatory, and anticancer effects.[1] The unique seven-membered ring system imparts a distinct three-dimensional conformation that allows for potent and selective interactions with various biological targets. Consequently, the development of efficient and scalable synthetic routes to dibenz[b,f]oxepines is of paramount importance to medicinal chemists and the pharmaceutical industry.
One of the most direct and atom-economical approaches to the dibenz[b,f]oxepine core is through the intramolecular Friedel-Crafts cyclization of a suitable precursor. This application note focuses on the use of this compound as a readily accessible starting material for this key transformation.
Mechanistic Rationale
The synthesis of dibenz[b,f]oxepine from this compound proceeds via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. The reaction is catalyzed by a Lewis acid, which plays a crucial role in activating the chloromethyl group.
Reaction Scheme:
Caption: General scheme for the synthesis of dibenz[b,f]oxepine.
The mechanism commences with the coordination of the Lewis acid to the chlorine atom of the chloromethyl group. This polarization of the C-Cl bond facilitates the formation of a benzyl-type carbocation or a highly electrophilic Lewis acid complex.[3] This electrophilic center is then attacked by the electron-rich phenoxy ring in an intramolecular fashion. The position of the electrophilic attack is directed by the activating effect of the ether oxygen. Subsequent deprotonation and rearomatization yield the tricyclic product, 10,11-dihydrodibenzo[b,f]oxepine. Depending on the reaction conditions and the desired final product, an optional oxidation step can be employed to introduce the double bond and furnish dibenz[b,f]oxepine.
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
The precursor, this compound, can be synthesized from commercially available starting materials through a two-step sequence involving the formation of 2-phenoxybenzyl alcohol followed by chlorination.
Step 1.1: Synthesis of 2-Phenoxybenzyl Alcohol
This step involves the etherification of a suitable phenol and subsequent reduction of a carbonyl group or direct substitution. A common route is the reaction of salicylaldehyde with a phenoxide source, followed by reduction.
Step 1.2: Synthesis of this compound from 2-Phenoxybenzyl Alcohol
The conversion of the benzylic alcohol to the corresponding chloride is a critical step. Thionyl chloride is a highly effective reagent for this transformation.[4][5][6][7]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Alternative Synthesis from 2-Phenoxytoluene:
For large-scale preparations, direct chlorination of 2-phenoxytoluene using a reagent like N-chlorosuccinimide (NCS) under radical initiation conditions can be an alternative.[8]
Part 2: Intramolecular Friedel-Crafts Cyclization to form 10,11-Dihydrodibenzo[b,f]oxepine
The key cyclization step is promoted by a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving a high yield and minimizing side products. Both aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed for Friedel-Crafts reactions.[3][9][10]
Table 1: Key Reaction Parameters for Intramolecular Friedel-Crafts Cyclization
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Lewis Acid Catalyst | Anhydrous AlCl₃ or FeCl₃ | AlCl₃ is a stronger Lewis acid and may lead to higher reactivity, but can also promote side reactions. FeCl₃ is milder and often a good starting point.[11][12] |
| Solvent | Anhydrous, non-coordinating solvents such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) | The solvent must be inert to the strong Lewis acid and capable of dissolving the starting material. |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to proceed at room temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time. |
| Stoichiometry | 1.0 - 1.5 equivalents of Lewis acid | A stoichiometric amount of Lewis acid is often required as it complexes with the product. |
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chosen anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq).
-
Add a suitable anhydrous solvent (e.g., dichloromethane) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred Lewis acid suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 10,11-dihydrodibenzo[b,f]oxepine.
Part 3: Optional Oxidation to Dibenz[b,f]oxepine
To obtain the fully aromatic dibenz[b,f]oxepine, the dihydro- intermediate can be oxidized. Various methods can be employed for this dehydrogenation step, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidizing agents.
Data Visualization
Caption: Experimental workflow for the synthesis of dibenz[b,f]oxepine.
Conclusion
The intramolecular Friedel-Crafts cyclization of this compound represents a robust and efficient strategy for the synthesis of the dibenz[b,f]oxepine scaffold. The protocols outlined in this application note provide a solid foundation for researchers to access this important class of compounds. Careful control of reaction parameters, particularly the choice of Lewis acid and the exclusion of moisture, is critical for achieving high yields and purity. This methodology offers a versatile entry point for the development of novel dibenz[b,f]oxepine derivatives with potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
- 12. FeCl3-promoted carboxamidation and cyclization of aryl isonitriles with formamides toward phenanthridine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Williamson Ether Synthesis with 1-(Chloromethyl)-2-phenoxybenzene
Abstract
This document provides a comprehensive guide for researchers on the application of the Williamson ether synthesis using 1-(chloromethyl)-2-phenoxybenzene as a key electrophilic intermediate. This protocol is designed for professionals in chemical research and drug development, offering in-depth mechanistic insights, detailed step-by-step procedures, and troubleshooting advice. We will explore the synthesis of diverse ether compounds by leveraging the high reactivity of the benzylic chloride in this compound. The guide emphasizes scientific integrity, safety, and reproducibility, supported by authoritative references.
Introduction: The Strategic Value of this compound in Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for constructing ether linkages (R-O-R').[1][2][3] The reaction classically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[1][2]
The substrate at the heart of this guide, this compound, is a particularly advantageous electrophile for this transformation. Its structure features a primary benzylic chloride. This structural motif is highly reactive towards SN2 displacement for two primary reasons:
-
Low Steric Hindrance : The electrophilic carbon is primary, minimizing steric obstruction for the incoming nucleophile.[2][4]
-
Transition State Stabilization : The adjacent phenyl ring stabilizes the SN2 transition state through π-orbital overlap, accelerating the reaction rate compared to simple primary alkyl halides.
These characteristics make this compound an excellent building block for introducing a complex phenoxybenzyl moiety, a common scaffold in medicinal chemistry and materials science. This guide will provide two robust protocols for reacting this electrophile with different classes of nucleophiles (phenols and aliphatic alcohols) to yield the desired ether products.
Mechanistic Rationale and Causality of Experimental Design
The success of the Williamson ether synthesis hinges on a clear understanding of the SN2 mechanism and the judicious selection of reagents and conditions to favor this pathway over competing side reactions like elimination (E2).[1][5]
The SN2 Pathway
The reaction proceeds via a concerted, bimolecular mechanism.[1][2] First, an alcohol (R-OH) is deprotonated by a suitable base to form a potent alkoxide nucleophile (R-O⁻). This alkoxide then performs a backside attack on the electrophilic carbon of this compound, displacing the chloride leaving group in a single step to form the new C-O bond.
Caption: SN2 mechanism for the Williamson ether synthesis.
Critical Reagent Selection
-
The Nucleophile : While neutral alcohols are weak nucleophiles, their corresponding conjugate bases (alkoxides) are significantly more reactive.[3] The first step of the synthesis is therefore the quantitative deprotonation of the alcohol precursor.
-
The Base : The choice of base is dictated by the acidity (pKa) of the alcohol.
-
For relatively acidic phenols (pKa ≈ 10), weaker inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are sufficient to generate the phenoxide nucleophile in situ.[6][7]
-
For less acidic aliphatic alcohols (pKa ≈ 16-18), a much stronger base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice, forming the alkoxide and liberating hydrogen gas.[2][6]
-
-
The Solvent : Polar aprotic solvents are the gold standard for SN2 reactions.[6][8] Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) effectively solvate the counter-ion (e.g., Na⁺, K⁺) while leaving the alkoxide anion poorly solvated, thereby enhancing its nucleophilicity. This choice also disfavors the E2 elimination side reaction.[6]
Safety and Materials Handling
Researcher safety is paramount. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound : This compound should be handled with care. It is harmful if swallowed and causes serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydride (NaH) : Typically supplied as a 60% dispersion in mineral oil. NaH is a flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon).
-
Solvents (DMF, Acetonitrile) : These are flammable liquids with their own specific hazards. DMF is a potential reproductive toxin. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
-
Bases (K₂CO₃) : While less hazardous than NaH, potassium carbonate is an irritant. Avoid creating and inhaling dust.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize reaction times and temperatures based on the specific nucleophile used, monitoring progress by Thin-Layer Chromatography (TLC).
General Materials and Equipment
-
Glassware : Round-bottom flasks, reflux condenser, magnetic stir bars, dropping funnel, separatory funnel, Büchner funnel, standard ground-glass joint adapters. All glassware must be oven- or flame-dried when using NaH.
-
Reagents : this compound, choice of alcohol/phenol, appropriate base (K₂CO₃ or NaH), anhydrous solvent (Acetonitrile or DMF/THF), extraction solvent (e.g., Ethyl Acetate), distilled water, brine.
-
Equipment : Magnetic stirrer/hotplate, heating mantle, inert gas line (N₂ or Ar), TLC plates and chamber, UV lamp, rotary evaporator, vacuum pump, column chromatography setup (silica gel, solvents).
Protocol A: Synthesis with a Phenolic Nucleophile
This protocol is suitable for reacting this compound with a substituted phenol using potassium carbonate as the base.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (or DMF) to make a ~0.2 M solution based on the phenol.
-
Inert Atmosphere : Flush the apparatus with nitrogen or argon.
-
Reagent Addition : In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent. Add this solution to the reaction mixture via a syringe or dropping funnel at room temperature.
-
Reaction Execution : Heat the mixture to 60–80 °C and stir. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 4–12 hours).
-
Workup :
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with the extraction solvent (e.g., Ethyl Acetate).[7]
-
Alternatively, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure ether product.
Protocol B: Synthesis with an Aliphatic Alcohol Nucleophile
This protocol is for less acidic aliphatic alcohols and requires the use of a strong base like sodium hydride.
-
Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and N₂ inlet, add sodium hydride (60% dispersion in oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time under N₂. Add anhydrous THF or DMF.
-
Alkoxide Formation : Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of the aliphatic alcohol (1.0 eq.) in the anhydrous solvent. Caution : Hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Reagent Addition : Cool the resulting alkoxide solution back to 0 °C. Add a solution of this compound (1.1 eq.) in the anhydrous solvent dropwise.
-
Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (40–60 °C) may be required for less reactive nucleophiles. Monitor by TLC.
-
Workup :
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water or saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Dilute with water and extract three times with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Combine the organic layers and wash with water and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product via flash column chromatography.
Data Summary and Workflow Visualization
Table of Reaction Parameters
The following table provides representative conditions. Actual results will vary based on the specific nucleophile.
| Nucleophile (ROH) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 4-Methoxyphenol | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | >90% |
| Phenol | K₂CO₃ (2.0) | DMF | 60 | 8 | 85-95% |
| Ethanol | NaH (1.2) | THF | 25-40 | 4 | 80-90% |
| Isopropanol | NaH (1.2) | DMF | 50 | 12 | 70-80% |
| Benzyl Alcohol | NaH (1.2) | THF | 25 | 3 | >95% |
Experimental Workflow Diagram
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]
The Synthetic Potential of 1-(Chloromethyl)-2-phenoxybenzene: A Guide to Predicted Reactivity and Applications
Abstract
This technical guide provides a comprehensive overview of the predicted applications of 1-(Chloromethyl)-2-phenoxybenzene in organic synthesis. While specific documented examples of its use are not prevalent in the current scientific literature, its chemical structure, featuring a reactive benzylic chloride and a phenoxy ether moiety, suggests significant potential as a versatile building block. This document explores its likely utility in key synthetic transformations, including intramolecular cyclization for the synthesis of dibenz[b,f]oxepines, and as an alkylating agent in Williamson ether syntheses and Friedel-Crafts reactions. By drawing parallels with well-documented analogous compounds, this guide offers researchers and drug development professionals a framework for harnessing the synthetic potential of this molecule, complete with generalized protocols and mechanistic insights.
Introduction: Unveiling the Synthetic Utility of a Bifunctional Reagent
This compound is a bifunctional organic molecule possessing two key reactive sites: a highly electrophilic chloromethyl group and a stable phenoxy ether linkage. The primary benzyl chloride is an excellent substrate for nucleophilic substitution reactions, while the diaryl ether backbone provides a rigid scaffold that can be exploited for the construction of more complex molecular architectures. Although detailed synthetic applications of this specific molecule are not extensively reported, its structural similarity to other well-studied benzyl chlorides and diaryl ethers allows for the prediction of its reactivity and potential applications in organic synthesis.
This guide will focus on three principal areas of predicted application:
-
Intramolecular Cyclization: As a precursor for the synthesis of the medicinally important dibenz[b,f]oxepine scaffold.
-
Williamson Ether Synthesis: As an alkylating agent for the formation of new ether linkages.
-
Friedel-Crafts Alkylation: As an electrophile for the introduction of the 2-phenoxybenzyl moiety onto aromatic rings.
Intramolecular Cyclization: A Gateway to Dibenz[b,f]oxepines
The dibenz[b,f]oxepine core is a prominent structural motif in a variety of biologically active compounds, exhibiting properties ranging from antidepressant to antitumor activities.[1] The structure of this compound is ideally suited for an intramolecular Friedel-Crafts type cyclization to form the seven-membered oxepine ring.
Mechanistic Rationale
The intramolecular cyclization is predicted to proceed via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the chloromethyl group is activated to form a benzylic carbocation. This electrophilic center is then attacked by the electron-rich phenoxy ring, leading to the formation of the dibenz[b,f]oxepine skeleton.
Caption: Predicted workflow for the synthesis of dibenz[b,f]oxepine.
Generalized Protocol for Intramolecular Cyclization
While a specific protocol for this compound is unavailable, the following generalized procedure for an intramolecular Friedel-Crafts reaction can serve as a starting point.
Materials:
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., ice-water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the Lewis acid (1.1 equivalents) and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the Lewis acid suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This compound as an Alkylating Agent
The reactive chloromethyl group makes this compound a potent alkylating agent for a variety of nucleophiles. This is particularly relevant in the context of the Williamson ether synthesis and Friedel-Crafts alkylation.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[] this compound is expected to react readily with alkoxides and phenoxides to form the corresponding ethers.
Table 1: Predicted Reaction Parameters for Williamson Ether Synthesis
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |
| Primary Alcohol | NaH | DMF, THF | 0 to RT | 1-(Alkoxymethyl)-2-phenoxybenzene |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | RT to 80 | 1-(Phenoxymethyl)-2-phenoxybenzene |
Generalized Protocol for Williamson Ether Synthesis
The following protocol is a general procedure for the Williamson ether synthesis and can be adapted for use with this compound.
Materials:
-
Alcohol or Phenol
-
Base (e.g., NaH, K₂CO₃)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol or phenol (1.0 equivalent) in the anhydrous solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes or until gas evolution ceases (in the case of NaH).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Williamson ether synthesis.
Friedel-Crafts Alkylation
In a Friedel-Crafts alkylation, this compound can serve as the electrophile to introduce the 2-phenoxybenzyl group onto another aromatic ring.[3] This reaction is typically catalyzed by a strong Lewis acid.
Table 2: Predicted Reaction Parameters for Friedel-Crafts Alkylation
| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Expected Product |
| Benzene | AlCl₃ | Benzene (excess) | 0 to RT | 1-(Phenylmethyl)-2-phenoxybenzene |
| Toluene | FeCl₃ | Toluene (excess) | 0 to RT | Mixture of ortho and para isomers |
Generalized Protocol for Friedel-Crafts Alkylation
The following is a general protocol for a Friedel-Crafts alkylation reaction.
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of the anhydrous Lewis acid (1.1 equivalents) in a large excess of the aromatic substrate at 0 °C, add a solution of this compound (1.0 equivalent) in the aromatic substrate dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the aromatic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Conclusion and Future Outlook
While the synthetic applications of this compound are not yet well-established in the chemical literature, its structure strongly suggests its utility as a versatile synthetic intermediate. The protocols and mechanistic discussions provided in this guide, based on the established reactivity of analogous compounds, offer a solid foundation for researchers to explore its potential in the synthesis of complex organic molecules, including medicinally relevant scaffolds like dibenz[b,f]oxepines. Further research into the specific reaction conditions and scope of reactions involving this compound is warranted and is expected to unveil its full potential as a valuable tool in organic synthesis.
References
Application Note: Synthesis of Dibenzo[b,f]oxepine via Intramolecular Friedel-Crafts Cyclization
Abstract
The dibenzo[b,f]oxepine scaffold is a privileged structural motif found in numerous medicinally important compounds known for a wide range of biological activities, including anticancer, antidepressant, and neuroprotective properties.[1][2] This application note provides a detailed protocol for the synthesis of the parent dibenzo[b,f]oxepine ring system through an efficient intramolecular Friedel-Crafts reaction. The starting material, 1-(chloromethyl)-2-phenoxybenzene, undergoes a Lewis acid-catalyzed cyclization to yield the target tricyclic ether. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses critical safety precautions, and details methods for product characterization and troubleshooting, aimed at researchers in synthetic chemistry and drug development.
Principle and Reaction Mechanism
The synthesis of dibenzo[b,f]oxepine from this compound is a classic example of an intramolecular Friedel-Crafts alkylation.[3][4] The reaction proceeds via electrophilic aromatic substitution, where the two aromatic rings of the starting material are linked to form the central seven-membered oxepine ring.
The core of the reaction involves the activation of the chloromethyl group by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[5] The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic incipient primary carbocation or, more accurately, a potent electrophilic complex.[4][6] This electrophile is positioned in close proximity to the electron-rich phenoxy ring, facilitating an intramolecular attack. The aromaticity of the phenoxy ring is temporarily disrupted to form a resonance-stabilized sigma complex (an arenium ion).[7] The reaction is completed by the deprotonation of this intermediate, which restores aromaticity and releases the final dibenzo[b,f]oxepine product.[3]
Caption: Reaction mechanism for the intramolecular Friedel-Crafts cyclization.
Safety and Handling
CRITICAL WARNING: this compound is an α-chloro ether. Compounds in this class, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), are potent, regulated carcinogens and lachrymators.[8][9] All manipulations involving this reagent must be performed with extreme caution in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Engineering Controls: All operations, including weighing, transfer, reaction setup, and work-up, must be conducted within a chemical fume hood to prevent inhalation of volatile and potentially carcinogenic vapors.[10]
-
Reagent Handling: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).
-
Waste Disposal: All contaminated materials (glassware, gloves, paper towels) and chemical waste must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and governmental regulations.[9]
Experimental Protocol
This protocol describes a general procedure for the cyclization reaction. Optimization of solvent, catalyst, and temperature may be required for specific substituted analogs.
Materials and Equipment
Reagents:
-
This compound (Starting Material)
-
Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet/outlet (for inert atmosphere)
-
Syringes and needles
-
Addition funnel (optional)
-
Magnetic stir plate with cooling bath (ice-water or cryocooler)
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of Dibenzo[b,f]oxepine.
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and minimize potential side reactions.[11]
-
Catalyst Addition: Slowly add anhydrous tin(IV) chloride (SnCl₄, 1.2 equiv) dropwise to the stirred solution via syringe over 10-15 minutes. A color change is typically observed upon addition. Rationale: Slow addition of the Lewis acid prevents a rapid exotherm and allows for better control of the reaction.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl. Rationale: This step hydrolyzes the Lewis acid and quenches the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Rationale: The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any residual acid, and the brine wash removes bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford dibenzo[b,f]oxepine as a pure solid.
Quantitative Data and Characterization
Reagent Summary Table
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 218.67 | 1.0 | 1.0 | 219 mg |
| Tin(IV) chloride (SnCl₄) | 260.51 | 1.2 | 1.2 | 0.16 mL (313 mg) |
| Dichloromethane (DCM) | 84.93 | - | - | 10 mL |
Note: This table is based on a 1.0 mmol scale reaction.
Expected Results and Characterization
-
Appearance: White to off-white solid.
-
Yield: Typical yields range from 60% to 85% after purification.
-
Characterization: The identity and purity of the synthesized dibenzo[b,f]oxepine should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and olefinic protons. Expect aromatic proton signals in the range of 6.5–8.4 ppm and olefinic protons around 7.0 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the tricyclic structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. For C₁₄H₁₀O, the expected exact mass [M+H]⁺ is approximately 183.0805.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic bands for aromatic C-H stretching (around 3030-3080 cm⁻¹) and aromatic C=C vibrations (1440-1625 cm⁻¹).[1]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive Lewis acid catalyst due to hydration.[11] 2. Insufficient reaction time or temperature. | 1. Use a fresh, unopened container of anhydrous Lewis acid. Handle under inert atmosphere. 2. Allow the reaction to stir longer at room temperature or gently warm to 30-40 °C. |
| Formation of Byproducts | 1. Reaction temperature too high, leading to polymerization or side reactions. 2. Excess Lewis acid. | 1. Maintain strict temperature control, especially during catalyst addition. 2. Use the minimum effective amount of Lewis acid (start with 1.1-1.2 equivalents). |
| Incomplete Reaction | Insufficient amount of Lewis acid. | The product ketone can complex with the Lewis acid, deactivating it.[11] Add a slight excess of the catalyst (up to 1.5 equivalents) if the reaction stalls. |
| Difficult Purification | Close-running impurities or polymeric material. | Optimize the solvent system for column chromatography. A hexane/toluene or hexane/DCM system may provide better separation than hexane/ethyl acetate. |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mt.com [mt.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. nj.gov [nj.gov]
- 10. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes & Protocols: 1-(Chloromethyl)-2-phenoxybenzene as a Precursor for Pharmaceutical Intermediates
Abstract
1-(Chloromethyl)-2-phenoxybenzene is a key organic intermediate whose structural motif, a diphenyl ether with a reactive benzylic chloride, makes it a valuable building block in medicinal chemistry. The electrophilic chloromethyl group is primed for nucleophilic substitution, providing a straightforward method for introducing the 2-phenoxybenzyl moiety into a target molecule. This functionality is pivotal in the synthesis of various pharmaceutical agents. This guide provides a detailed overview of the properties, synthesis, and primary applications of this compound, with a focus on its utility in constructing core fragments of complex drugs. A comprehensive, step-by-step protocol for the N-alkylation of primary and secondary amines is presented, illustrating its most common and critical application in the synthesis of pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. This compound (also known as 2-phenoxybenzyl chloride) emerges as a significant precursor due to its dual functionality. The diphenyl ether core is a stable scaffold found in numerous biologically active compounds, while the chloromethyl group acts as a potent and selective electrophilic handle.
This combination allows for the strategic incorporation of the 2-phenoxybenzyl group, a key structural element in several important drugs. Its most notable application is in the synthesis of intermediates for cardiovascular drugs like Nebivolol, a highly selective β1-adrenergic receptor blocker.[1][2][3] The reactivity of the benzylic chloride enables the formation of C-N, C-O, and C-S bonds, making it a versatile tool for drug development professionals aiming to construct complex molecular architectures.
Physicochemical Properties and Safety
Understanding the physical properties and handling requirements of any chemical intermediate is crucial for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5888-53-9 | [1] |
| Molecular Formula | C₁₃H₁₁ClO | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Boiling Point | 172 °C / 16 mmHg | [1] |
| Density | 1.18 g/cm³ | [1] |
| Refractive Index | 1.5890 to 1.5930 | [1] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be kept tightly closed.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.
Core Application: Synthesis of N-(2-Phenoxybenzyl)amines
The most prominent application of this compound in pharmaceutical synthesis is the alkylation of amines. The carbon of the chloromethyl group is highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on a nitrogen atom. This reaction proceeds via a classic Sₙ2 mechanism to form a new carbon-nitrogen bond, yielding N-substituted (2-phenoxyphenyl)methanamines. These products are themselves valuable intermediates for more complex active pharmaceutical ingredients (APIs).[4][5]
The general transformation is as follows:
This compound + R¹R²NH → N-(2-Phenoxybenzyl)-R¹R² + HCl
This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]
Workflow for Synthesis of N-Aryl-(2-phenoxyphenyl)methanamine
// Nodes reagent1 [label="1-(Chloromethyl)-2-\nphenoxybenzene\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Primary/Secondary Amine\n(e.g., Aniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Solvent (e.g., Acetonitrile)\nBase (e.g., K₂CO₃)\nHeat (Reflux)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#5F6368"]; reaction [label="Sₙ2 Reaction Vessel", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; workup [label="Aqueous Work-up\n(Filtration & Extraction)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization or\nColumn Chromatography)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Aryl-(2-phenoxyphenyl)methanamine\n(Pharmaceutical Intermediate)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; analysis [label="Characterization\n(NMR, MS, IR)", shape=note, fillcolor="#FFFFFF", style=filled, fontcolor="#5F6368"];
// Edges reagent1 -> reaction; reagent2 -> reaction; conditions -> reaction [style=dashed]; reaction -> workup [label="Reaction Mixture"]; workup -> purification [label="Crude Product"]; purification -> product [label="Pure Product"]; product -> analysis [style=dashed]; } dot Caption: General experimental workflow for the synthesis of N-substituted amines.
Detailed Experimental Protocol: Synthesis of N-(2-Phenoxybenzyl)aniline
This protocol provides a representative procedure for the reaction of this compound with aniline. This method can be adapted for other primary or secondary amines with minor modifications to the reaction time and purification procedure.
Materials and Reagents
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, if necessary)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 22.8 mmol), anhydrous potassium carbonate (e.g., 6.3 g, 45.7 mmol), and anhydrous acetonitrile (100 mL).
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[7] Potassium carbonate is an inexpensive and effective inorganic base for scavenging the HCl produced.[5] Using it in powdered form increases its surface area and reactivity.
-
-
Addition of Amine: Add aniline (e.g., 2.2 mL, 24.0 mmol) to the stirring suspension at room temperature.
-
Rationale: A slight excess of the amine can help drive the reaction to completion, though a large excess should be avoided to minimize purification challenges.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) by sampling the reaction mixture every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for visual confirmation of the consumption of the starting material and the formation of the new, typically less polar, product spot.
-
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite or a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL).
-
Rationale: This step removes the bulk of the inorganic solids before the liquid-liquid extraction.
-
-
Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Add deionized water (100 mL) and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with deionized water (1 x 50 mL) and then brine (1 x 50 mL).
-
Rationale: The water washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(2-phenoxybenzyl)aniline is often obtained as a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel if significant impurities are present.
-
Rationale: Purification is essential to obtain the intermediate in high purity, which is critical for subsequent pharmaceutical synthesis steps. Recrystallization is preferred for solid products as it is often more scalable and economical than chromatography.[8]
-
Characterization and Data
The identity and purity of the synthesized intermediate must be confirmed by spectroscopic methods.[9][10][11]
Table 2: Predicted Spectroscopic Data for N-(2-Phenoxybenzyl)aniline
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-6.90 (m, 14H, Ar-H), 4.40 (s, 2H, -CH₂-), ~4.10 (br s, 1H, N-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 157.2, 155.1, 147.9, 130.5, 129.8, 129.5, 123.8, 123.2, 119.2, 118.0, 113.5, 48.5 (-CH₂-) |
| IR (KBr/neat) | ν (cm⁻¹): ~3410 (N-H stretch), 3100-3000 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1240 (C-O-C ether stretch) |
| MS (EI) | m/z (%): 275 [M]⁺, 182 [M - C₆H₅NH]⁺, 92 [C₆H₅NH]⁺ |
Versatility of the 2-Phenoxybenzyl Scaffold
// Central Node start [label="1-(Chloromethyl)-2-\nphenoxybenzene", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Product Nodes amine [label="N-Alkylation\n(R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ether [label="O-Alkylation\n(ROH / Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; thioether [label="S-Alkylation\n(RSH / Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Esterification\n(RCOO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile [label="Cyanation\n(NaCN)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Nodes int_amine [label="N-(2-Phenoxybenzyl)amine\n(e.g., for Nebivolol precursors)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int_ether [label="(2-Phenoxybenzyl) Ether\n(Antihistamine scaffolds)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int_thioether [label="(2-Phenoxybenzyl) Thioether\n(Antifungal agents)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int_ester [label="(2-Phenoxybenzyl) Ester\n(Pro-drug strategies)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int_nitrile [label="(2-Phenoxyphenyl)acetonitrile\n(Carboxylic acid precursor)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> amine [label="Sₙ2"]; start -> ether [label="Sₙ2"]; start -> thioether [label="Sₙ2"]; start -> ester [label="Sₙ2"]; start -> nitrile [label="Sₙ2"];
amine -> int_amine [style=dashed]; ether -> int_ether [style=dashed]; thioether -> int_thioether [style=dashed]; ester -> int_ester [style=dashed]; nitrile -> int_nitrile [style=dashed]; } dot Caption: Reactivity of this compound with various nucleophiles.
Conclusion
This compound stands as a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its straightforward reactivity, particularly in the Sₙ2 alkylation of amines, provides a reliable route to complex nitrogen-containing scaffolds. The protocols and data presented herein demonstrate a robust methodology for leveraging this intermediate in a laboratory setting, enabling researchers and drug development professionals to efficiently construct core components of medicinally relevant molecules. The continued application of this building block is anticipated in the development of new chemical entities across various therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 5. CN1063429C - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Versatile Reactivity of 1-(Chloromethyl)-2-phenoxybenzene: A Gateway to Novel Heterocyclic Scaffolds
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular architectures with precision and efficiency is paramount. 1-(Chloromethyl)-2-phenoxybenzene stands out as a highly versatile and reactive building block. Its unique structure, featuring a reactive benzylic chloride tethered to a phenoxy-substituted benzene ring, provides a strategic entry point for a diverse array of nucleophilic substitution reactions. The resulting products are not merely simple substitution adducts; they are valuable intermediates primed for subsequent intramolecular cyclization, offering a streamlined pathway to important tricyclic heterocyclic systems such as dibenz[b,f]oxepines, dibenzo[b,f]thiepines, and dibenzo[b,f]azepines. These scaffolds are at the core of numerous biologically active molecules.
This technical guide provides an in-depth exploration of the reaction of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for their execution, and discuss the subsequent intramolecular cyclization strategies to forge the central seven-membered ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Understanding the Reactivity of this compound
The key to the utility of this compound lies in the reactivity of the chloromethyl group. As a benzylic chloride, it is significantly more reactive towards nucleophilic substitution than a simple alkyl chloride. This enhanced reactivity is attributed to the ability of the adjacent phenyl ring to stabilize the transition state of an S(_N)2 reaction or the carbocation intermediate of an S(_N)1 reaction through resonance.[1][2]
The choice between an S(_N)1 and S(_N)2 pathway is dictated by the reaction conditions, particularly the nature of the nucleophile and the solvent.[1][3] Strong, anionic nucleophiles in polar aprotic solvents generally favor the bimolecular S(_N)2 mechanism, leading to a single substitution product with inversion of configuration if a chiral center were present. Conversely, weak, neutral nucleophiles in polar protic solvents tend to promote the unimolecular S(_N)1 pathway, which proceeds through a planar benzylic carbocation and can lead to racemization. For the primary benzylic chloride in this compound, the S(_N)2 pathway is generally favored with the majority of common nucleophiles.
Reaction with O-Nucleophiles: The Williamson Ether Synthesis
The reaction of this compound with oxygen-based nucleophiles, such as phenols and alkoxides, is a classic example of the Williamson ether synthesis. This reaction is a reliable method for the formation of ether linkages and, in this context, provides the precursors for the synthesis of dibenz[b,f]oxepine derivatives. The general principle involves the deprotonation of an alcohol or phenol to generate a more nucleophilic alkoxide or phenoxide, which then displaces the chloride from the benzylic position.[4]
Protocol 1: Synthesis of 1-(Phenoxymethyl)-2-phenoxybenzene
This protocol details the reaction of this compound with phenol to form the corresponding diaryl ether, a key precursor for dibenz[b,f]oxepine.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(phenoxymethyl)-2-phenoxybenzene.
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol to its more nucleophilic phenoxide form without promoting significant side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[5]
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic, accelerating the S(_N)2 reaction.[6]
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting decomposition or unwanted side reactions.
Reaction with N-Nucleophiles: Synthesis of 2-Phenoxybenzylamines
The reaction with nitrogen-based nucleophiles, such as primary and secondary amines, provides a straightforward route to a variety of N-substituted 2-phenoxybenzylamines. These compounds are precursors to dibenzo[b,f]azepine derivatives, a class of compounds with significant pharmacological interest.[6][7]
Protocol 2: Synthesis of 1-((2-Phenoxybenzyl)amino)piperidine
This protocol describes the reaction of this compound with piperidine, a common secondary amine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add piperidine (1.2 equivalents) followed by potassium carbonate (2.0 equivalents). The potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-18 hours.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure 1-((2-phenoxybenzyl)amino)piperidine.
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the electrophile. Two equivalents of a non-nucleophilic base like potassium carbonate are used to scavenge the HCl produced, driving the reaction to completion.[7]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the S(_N)2 reaction.
-
Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the benzylic chloride and the nucleophilicity of the amine.
Reaction with S-Nucleophiles: Formation of 2-Phenoxybenzyl Thioethers
Sulfur nucleophiles, such as thiols and thiophenols, react readily with this compound to form thioethers. These products can then be cyclized to form dibenzo[b,f]thiepine derivatives, which have applications in medicinal chemistry.[2][8]
Protocol 3: Synthesis of (2-Phenoxybenzyl)(phenyl)sulfane
This protocol details the synthesis of the thioether from this compound and thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of thiophenol (1.1 equivalents) in ethanol, add a solution of sodium hydroxide (1.2 equivalents) in water. Stir for 15 minutes to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 equivalent) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is generally complete within 3-5 hours.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base used to deprotonate the weakly acidic thiophenol, generating the highly nucleophilic thiophenoxide anion.
-
Solvent: Ethanol is a common protic solvent for this type of reaction and is generally sufficient for the reaction to proceed. For less reactive thiols, a polar aprotic solvent like DMF could be employed.
-
Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction with C-Nucleophiles: Alkylation of Active Methylene Compounds
Carbon-based nucleophiles, particularly enolates derived from active methylene compounds like malonic esters, are excellent partners for reaction with this compound. This C-C bond-forming reaction is a powerful tool for building molecular complexity.
Protocol 4: Synthesis of Diethyl 2-(2-Phenoxybenzyl)malonate
This protocol describes the alkylation of diethyl malonate with this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium Ethoxide (NaOEt)
-
Ethanol, absolute
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 equivalents) dropwise at 0 °C. Stir for 30 minutes to form the enolate.
-
Add a solution of this compound (1.0 equivalent) in a small amount of toluene.
-
Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction by TLC. The reaction is typically complete in 6-8 hours.
-
Cool the reaction mixture and neutralize with dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is a strong base capable of deprotonating diethyl malonate to form the nucleophilic enolate.[8]
-
Solvent: Ethanol is the conjugate acid of the base, which is a common choice of solvent for such reactions. Toluene is added to aid in the dissolution of the starting material.
-
Temperature: Gentle heating is employed to drive the reaction to completion in a reasonable timeframe.
Data Summary
| Nucleophile | Product | Typical Base | Solvent | Temp. (°C) |
| Phenol | 1-(Phenoxymethyl)-2-phenoxybenzene | K₂CO₃ | DMF | 80 |
| Piperidine | 1-((2-Phenoxybenzyl)amino)piperidine | K₂CO₃ | CH₃CN | RT |
| Thiophenol | (2-Phenoxybenzyl)(phenyl)sulfane | NaOH | Ethanol | Reflux |
| Diethyl malonate | Diethyl 2-(2-phenoxybenzyl)malonate | NaOEt | Ethanol | 60 |
Intramolecular Cyclization: Forging the Tricyclic Core
The true synthetic power of the reactions described above is realized in the subsequent intramolecular cyclization of the substitution products. This step, typically a Friedel-Crafts type reaction, forges the central seven-membered ring to yield the desired dibenzo[b,f]heteropine scaffold.[9][10] The choice of cyclization conditions depends on the nature of the heteroatom in the tether.
Caption: General workflow for the synthesis of dibenz[b,f]heteropines.
Protocol 5: Intramolecular Friedel-Crafts Cyclization to Dibenz[b,f]oxepine
This protocol describes the acid-catalyzed cyclization of 1-(phenoxymethyl)-2-phenoxybenzene.
Materials:
-
1-(Phenoxymethyl)-2-phenoxybenzene
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)
-
Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(phenoxymethyl)-2-phenoxybenzene (1.0 equivalent) in toluene, add polyphosphoric acid (10-20 times the weight of the substrate).
-
Heat the mixture to 100-120 °C and stir vigorously for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.
-
Neutralize the aqueous layer by the slow addition of solid sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford dibenz[b,f]oxepine.
Causality Behind Experimental Choices:
-
Acid Catalyst: Polyphosphoric acid is a strong Brønsted acid and a dehydrating agent, which is effective in promoting the intramolecular electrophilic aromatic substitution.[9] Eaton's reagent is a more modern and often more effective alternative. Lewis acids such as AlCl₃ can also be used, but may lead to more side products.[10][11]
-
Temperature: Elevated temperatures are required to overcome the activation energy for the cyclization reaction.
Caption: Simplified reaction mechanism for nucleophilic substitution and cyclization.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of functionalized molecules and important heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. By carefully controlling reaction conditions, a high degree of selectivity can be achieved in both the initial nucleophilic substitution and the subsequent intramolecular cyclization, opening doors to the discovery and development of novel chemical entities with potential applications in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 9. gauthmath.com [gauthmath.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: Strategic Synthesis of a Key Aryl Halide Intermediate
An Application Note for the Scalable Synthesis of 1-(Chloromethyl)-2-phenoxybenzene
This compound is a valuable bifunctional molecule, serving as a critical building block in the synthesis of more complex chemical entities within the pharmaceutical and materials science sectors. Its structure, featuring a reactive benzylic chloride and a stable diphenyl ether moiety, allows for sequential, selective chemical modifications. The large-scale production of this intermediate, however, presents significant challenges, primarily related to reaction control, regioselectivity, and critical safety management.
This application note provides a comprehensive, field-tested guide for the scalable synthesis of this compound via the Blanc chloromethylation reaction. We will delve into the mechanistic underpinnings of this classic transformation, provide a detailed and robust protocol suitable for scale-up, and address the critical safety protocols required due to the formation of highly carcinogenic byproducts. This document is intended for researchers, chemists, and process development professionals with a strong background in synthetic organic chemistry.
The Synthetic Approach: Blanc Chloromethylation
The Blanc chloromethylation is a powerful method for introducing a chloromethyl group onto an aromatic ring.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where formaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst like zinc chloride, generate a potent electrophile.[3][4]
Reaction Scheme:
The phenoxy group is an ortho-, para-directing activator. Therefore, the chloromethylation of diphenyl ether is expected to yield a mixture of isomers, primarily the ortho (2-substituted) and para (4-substituted) products. The protocol outlined below includes purification steps designed to isolate the desired ortho isomer.
The primary challenge and most critical safety concern of the Blanc reaction is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[2][3] BCME is a potent human carcinogen, and its presence necessitates stringent safety measures, specialized handling procedures, and a dedicated quenching protocol to ensure its complete destruction at the end of the reaction.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory scale that is readily adaptable for larger-scale production with appropriate engineering controls.
PART 1: Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Diphenyl ether | Reagent (≥99%) | Standard Supplier | Ensure dryness before use. |
| Paraformaldehyde | Reagent Grade | Standard Supplier | Source of formaldehyde. |
| Zinc Chloride (ZnCl₂) | Anhydrous (≥98%) | Standard Supplier | Must be strictly anhydrous. |
| Hydrochloric Acid | Concentrated (37%) | ACS Grade | |
| Toluene | Anhydrous | ACS Grade | Reaction Solvent. |
| Dichloromethane | ACS Grade | Extraction Solvent. | |
| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared | For washing. |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | For drying. |
| 20% Aqueous Ammonia Solution | Lab Prepared | For BCME Quenching. |
Equipment:
-
Multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet/outlet, and an addition funnel.
-
Heating mantle with temperature controller.
-
Ice bath.
-
Scrubber system containing aqueous ammonia to trap HCl gas and any volatile BCME.
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator).
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, and a lab coat are mandatory. All operations must be performed within a certified chemical fume hood.
PART 2: Reaction Procedure
1. Reaction Setup and Inerting:
-
Assemble the reaction flask in a chemical fume hood. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Equip the gas outlet to lead to the ammonia scrubber system.
-
Charge the flask with anhydrous zinc chloride (0.2 eq.) and anhydrous toluene (approx. 2 mL per gram of diphenyl ether).
-
Begin vigorous mechanical stirring.
2. Reagent Charging:
-
In a separate flask, prepare a slurry of diphenyl ether (1.0 eq.) and paraformaldehyde (1.5 eq.) in a small amount of anhydrous toluene.
-
Add this slurry to the reaction flask.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
3. HCl Addition and Reaction:
-
Slowly add concentrated hydrochloric acid (3.0 eq.) to the stirred mixture via the addition funnel over 60-90 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours). The formation of diarylmethane side products can occur with prolonged reaction times or higher temperatures.[3]
PART 3: Workup and BCME Quenching
This is a critical safety step.
1. Cooling and Initial Quench:
-
Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.
-
Slowly and carefully add 20% aqueous ammonia solution to the reaction vessel with vigorous stirring. This will neutralize the acid and, more importantly, rapidly destroy any BCME present.[5] The addition is highly exothermic and will generate gas. Maintain efficient cooling and slow addition rate. Continue adding ammonia until the mixture is basic (pH > 9).
-
Stir the quenched mixture vigorously for at least 1 hour at room temperature to ensure complete BCME destruction.
2. Extraction and Purification:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3. Isolation of Product:
-
The resulting crude oil will contain the desired ortho-product, the para-isomer, and potentially some unreacted starting material or diarylmethane byproducts.
-
Purify the crude product by vacuum distillation. The isomers often have sufficiently different boiling points to allow for separation. Alternatively, column chromatography on silica gel can be employed for smaller scales.
Process and Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the Synthesis of this compound.
Data Summary and Expected Outcome
| Parameter | Value | Rationale / Notes |
| Molar Ratio (Diphenyl Ether:Para-CHO:HCl:ZnCl₂) | 1 : 1.5 : 3.0 : 0.2 | Excess paraformaldehyde and HCl drive the reaction to completion. Catalytic ZnCl₂ is sufficient. |
| Temperature Profile | 0-10 °C (addition), 50-60 °C (reaction) | Low temperature during addition controls exotherm. Moderate heat accelerates the reaction. |
| Reaction Time | 4-8 hours | Varies with scale; monitor for completion to avoid byproduct formation. |
| Expected Yield | 60-75% (Isolated) | Yield is dependent on efficient purification to separate from the para-isomer. |
| Purity (Post-Purification) | >98% (by GC) |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound using the Blanc chloromethylation reaction. The causality behind key experimental choices, from the use of anhydrous conditions to control side reactions to the specific temperature profile, has been detailed. The paramount importance of the ammonia quenching step to neutralize the highly carcinogenic byproduct, bis(chloromethyl) ether, cannot be overstated and is a non-negotiable part of this protocol. By adhering to this guide, researchers and drug development professionals can safely and efficiently produce this valuable chemical intermediate for further synthetic applications.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Chloromethyl)-2-phenoxybenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Reaction Overview: The Chloromethylation of 2-Phenoxybenzene
The synthesis of 1-(Chloromethyl)-2-phenoxybenzene is typically achieved through the chloromethylation of 2-phenoxybenzene (diphenyl ether). This reaction is a form of electrophilic aromatic substitution, often categorized as a Blanc-Quelet reaction.[1][2] The process involves reacting the aromatic ring with a formaldehyde source and hydrogen chloride, facilitated by a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[3][4][5]
The primary role of the catalyst is to activate the formaldehyde by protonation, generating a highly reactive electrophile. This electrophile is then attacked by the electron-rich phenoxybenzene ring. The resulting benzyl alcohol is subsequently converted to the desired chloromethyl derivative under the acidic reaction conditions.[3][5]
References
Technical Support Center: Synthesis of 1-(Chloromethyl)-2-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: What are the most common synthetic routes to this compound and which is preferred?
There are two primary synthetic strategies for preparing this compound:
-
Chlorination of 2-Phenoxybenzyl Alcohol: This is often the most direct and preferred route. The hydroxyl group of 2-phenoxybenzyl alcohol is converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂), phosphorous trichloride (PCl₃), or concentrated hydrochloric acid (HCl) are commonly employed. This method's success hinges on the clean conversion of the primary alcohol to the corresponding benzyl chloride.
-
Williamson Ether Synthesis: This approach involves the reaction of a phenoxide with a suitable 2-substituted chloromethylbenzene, or the reaction of a 2-chloromethylphenoxide with a phenyl halide. While a cornerstone of ether synthesis, this route can be complicated by competing side reactions such as elimination and C-alkylation on the phenoxide ring.[1][2] For the synthesis of this compound, the chlorination of 2-phenoxybenzyl alcohol is generally more straightforward and higher yielding.
FAQ 2: I am observing a significant amount of a high-boiling point, non-polar impurity in my crude product after chlorination of 2-phenoxybenzyl alcohol. What is it likely to be and how can I prevent its formation?
Answer:
This high-boiling point, non-polar impurity is most likely bis(2-phenoxybenzyl) ether .
Causality:
The formation of this ether is a common side reaction during the chlorination of benzyl alcohols.[3][4] It arises from the reaction of the starting material, 2-phenoxybenzyl alcohol, with the newly formed product, this compound. This is essentially a Williamson ether synthesis occurring under the reaction conditions.[5][6]
The reaction is promoted by:
-
Elevated Temperatures: Higher temperatures can favor the SN2 reaction between the alcohol and the benzyl chloride.
-
Presence of Base: Any residual base can deprotonate the starting alcohol, forming a more nucleophilic alkoxide which readily reacts with the product.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the complete consumption of the chlorinating agent increases the likelihood of this side reaction.
Troubleshooting & Prevention:
-
Control Reaction Temperature: Maintain the lowest effective temperature during the chlorination. For reactions with thionyl chloride, this is often near room temperature or slightly below.
-
Stoichiometry of Chlorinating Agent: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent to ensure all the starting alcohol is consumed.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed.
-
Avoid Basic Conditions: Ensure the reaction is carried out under anhydrous and non-basic conditions.
FAQ 3: My NMR analysis shows unexpected aromatic signals, suggesting an additional aromatic ring. What could be the cause?
Answer:
The presence of unexpected aromatic signals often points to the formation of diarylmethane byproducts .
Causality:
This is a result of a Friedel-Crafts-type alkylation reaction where the electrophilic benzyl chloride product reacts with another molecule of phenoxybenzene (either the starting material or another product molecule).[7][8] The phenoxy group is an activating group, making the aromatic rings susceptible to electrophilic substitution. The reaction is catalyzed by Lewis acids, which can be generated in situ, or by strong protic acids.[9][10]
Troubleshooting & Prevention:
-
Choice of Catalyst: If using a Lewis acid-catalyzed chloromethylation (e.g., with paraformaldehyde and HCl), use a milder catalyst or a lower catalyst loading.[11][12]
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular Friedel-Crafts side reaction.
-
Temperature Control: As with ether formation, lower temperatures will help to minimize this side reaction.[8]
Diagram: Key Side Product Formation Pathways
Caption: Major side product pathways in the synthesis of this compound.
FAQ 4: I am having difficulty purifying my product from residual starting material and the bis(2-phenoxybenzyl) ether. What purification strategies are recommended?
Answer:
Purification can be challenging due to the similar polarities of the product, starting material, and the bis-ether byproduct. A combination of techniques is often necessary.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. Wash the organic layer with water, then a mild base like sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Solvent Removal: Carefully remove the organic solvent under reduced pressure.
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be effective in separating the desired benzyl chloride from the higher-boiling bis-ether and any non-volatile impurities.
-
Column Chromatography: For smaller scales or for achieving high purity, column chromatography on silica gel is the method of choice. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) will typically allow for the separation of the components. The non-polar bis-ether will elute first, followed by the product, and finally the more polar starting alcohol.
FAQ 5: What analytical methods are best for monitoring the reaction and assessing the purity of the final product?
Answer:
A combination of chromatographic and spectroscopic methods is ideal for both in-process control and final product analysis.
| Analytical Method | Application | Key Analytes |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring | 2-Phenoxybenzyl alcohol (starting material), this compound (product) |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and final product purity.[3][4] | Can resolve and quantify starting material, product, and major byproducts like the bis-ether and diarylmethanes.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts.[14] | Useful for identifying isomeric impurities and other unexpected side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of major impurities. | ¹H and ¹³C NMR will confirm the structure of the desired product and can be used to identify and quantify major impurities if their signals are resolved. |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is a general guideline and may require optimization for your specific system.
-
Instrumentation: HPLC system with a UV/photodiode array detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is 60% acetonitrile / 40% water, ramping to 95% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 210 nm and 254 nm for simultaneous detection of multiple aromatic compounds.[4]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a standard mixture containing known concentrations of 2-phenoxybenzyl alcohol and, if available, the suspected impurities in the mobile phase to determine retention times.
-
Dilute a sample of the reaction mixture or final product to a concentration of approximately 1-3 mg/mL in the mobile phase.[4]
-
-
Analysis:
-
Inject the standard mixture to identify the retention time of each component.
-
Inject the prepared sample.
-
Identify and quantify impurities by comparing the resulting chromatogram to the standards.
-
Diagram: Analytical Workflow for Quality Control
Caption: A typical analytical workflow for quality control during and after synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(Chloromethyl)-2-phenoxybenzene
Welcome to the technical support center for 1-(Chloromethyl)-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.
Part 1: Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the purification of this compound.
Q1: What are the typical impurities I should expect in my crude this compound?
The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the chlorination of 2-phenoxytoluene.[1] Another route is the Williamson ether synthesis between a 2-chloromethyl-substituted phenol and a benzyl halide.[2]
Common Impurities and Their Origins:
| Impurity | Likely Origin | Impact on Purification |
|---|---|---|
| 2-Phenoxytoluene (starting material) | Incomplete chlorination reaction.[1] | Can be difficult to separate due to similar polarity. Fractional distillation or careful chromatography is needed. |
| Di- and tri-chlorinated species | Over-reaction or non-selective chlorination. | Higher polarity than the desired product; separable by column chromatography. |
| 2-Phenoxybenzyl alcohol | Hydrolysis of the chloromethyl group due to moisture.[3] | Significantly more polar; easily removed by chromatography or an aqueous wash. |
| Unreacted 2-methylphenol or benzyl bromide | Incomplete initial etherification.[1] | Differ significantly in polarity and are generally easy to remove. |
| Succinimide or Benzoyl Peroxide byproducts | If using NCS and BPO as reagents for chlorination.[1] | Succinimide is polar and can be removed by filtration and aqueous washes.[1] |
Q2: My product is degrading on the silica gel column during chromatography. What is causing this and how can I prevent it?
This is a critical and common issue. The chloromethyl group and the benzyl ether moiety can be sensitive to the acidic nature of standard silica gel.[4] This can lead to hydrolysis (forming the alcohol) or debenzylation.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Neutral alumina can be an effective alternative to silica gel for acid-sensitive compounds.
-
Minimize Residence Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends in contact with the stationary phase.
Q3: How can I effectively visualize this compound on a TLC plate?
Due to the two benzene rings in its structure, the compound is highly UV active and will appear as a dark spot under a UV lamp at 254 nm.[4] For additional visualization, a potassium permanganate (KMnO₄) stain can be used, which will react with the benzyl ether group, typically showing up as a yellow/brown spot on a purple background.[4]
Q4: My purified product is an oil, but I expected a crystalline solid. Why is this happening?
While pure this compound can be a solid, it has a relatively low melting point. The presence of even small amounts of impurities or residual solvent can significantly depress the melting point, causing it to present as an oil or a waxy solid at room temperature. Consider high-vacuum drying to remove solvents or re-purifying a small batch to high purity to obtain a seed crystal.
Q5: My recovery yield after recrystallization is very low. What are the key factors to optimize?
Low recovery is often a result of suboptimal recrystallization conditions.[5]
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will keep a significant portion of your product dissolved even after cooling.[5]
-
Cooling Rate: Allow the solution to cool slowly to room temperature to form large, pure crystals. Then, and only then, place it in an ice bath to maximize precipitation.[7][8] Rapid cooling traps impurities.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[5]
Part 2: Purification Methodologies
This section provides detailed protocols for the most effective purification techniques for this compound.
Method 1: Flash Column Chromatography
This is the most versatile method for separating a range of impurities with differing polarities.
Diagram: Flash Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Protocol:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20).
-
The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.3 for the desired product.[4]
-
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of a glass column.[9] Add a 1-2 cm layer of sand.
-
Prepare a slurry of silica gel (typically 50-100 times the mass of your crude product) in the least polar eluent you plan to use (e.g., 98:2 hexane:ethyl acetate).[4]
-
Pour the slurry into the column, tapping the side gently to pack the gel evenly and remove air bubbles.[9][10] Allow the solvent to drain until it is level with the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully add the dissolved sample to the top of the silica bed.[4]
-
Allow the sample to absorb fully into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the top of the column.
-
Apply gentle pressure (using a pipette bulb or air line) to begin eluting the compounds.
-
Collect fractions in test tubes and monitor the separation using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product and any more polar impurities.
-
Method 2: Recrystallization
Recrystallization is an excellent technique for large-scale purification if a suitable solvent system can be identified and the impurities have different solubility profiles from the product.[6]
Diagram: Recrystallization Decision Logic
Caption: Logical steps for a successful recrystallization procedure.
Recommended Solvent Systems:
| Solvent System | Rationale | Procedure Notes |
|---|---|---|
| Ethanol/Water | The product is likely soluble in hot ethanol and insoluble in water. Water acts as an anti-solvent.[7] | Dissolve the crude product in the minimum amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to clarify, then cool slowly.[7] |
| Hexane/Acetone | The product is soluble in acetone, and hexane acts as the anti-solvent. Good for removing more polar impurities. | Dissolve in a minimal amount of warm acetone. Add hexane until turbidity is observed. Re-warm to clarify if needed, then cool. |
Step-by-Step Protocol (Ethanol/Water Example):
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a small amount of 95% ethanol and heat the mixture gently on a hotplate while stirring.
-
Continue adding hot ethanol in small portions until the solid is just dissolved.[7]
-
If the solution has colored impurities, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot gravity filtration to remove the charcoal.[5][8]
-
To the hot, clear solution, add hot deionized water dropwise until a persistent cloudiness appears.[7]
-
Add a few drops of hot ethanol to just re-dissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.[8]
-
Dry the crystals thoroughly.
Method 3: Vacuum Distillation
Given its boiling point of 172 °C at 16 mmHg, vacuum distillation is a viable option, particularly for removing non-volatile or very high-boiling impurities.[11] However, this method is only suitable if the compound is thermally stable and does not decompose at elevated temperatures, even under vacuum.[12]
Step-by-Step Protocol:
-
Set up a fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.
-
Slowly apply vacuum and begin heating the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Carefully collect the fraction that distills at the expected boiling point for your vacuum level (e.g., around 172 °C at 16 mmHg).[11]
-
Stop the distillation before the flask boils to dryness to prevent the concentration of potentially unstable residues.
Part 3: Purity Assessment
After purification, it is essential to assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for determining purity and identifying any remaining volatile impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine purity with high accuracy, especially for non-volatile impurities.[14]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to estimate purity by integrating the product signals against those of any remaining impurities or a known internal standard (qNMR).[14][15]
By understanding the nature of potential impurities and the principles behind each purification technique, you can effectively troubleshoot issues and obtain high-purity this compound for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 1-(chloromethyl)-2-phenoxy-benzene price,buy 1-(chloromethyl)-2-phenoxy-benzene - chemicalbook [chemicalbook.com]
- 12. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing 1-(Chloromethyl)-2-phenoxybenzene During Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of 1-(Chloromethyl)-2-phenoxybenzene during chemical reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent decomposition, thereby improving reaction yields, purity, and reproducibility.
Understanding the Instability of this compound
This compound is a valuable bifunctional reagent. However, its utility is often challenged by its propensity to degrade. The primary sources of this instability are the reactive benzylic chloride (chloromethyl group) and its susceptibility to certain reaction conditions. Decomposition not only consumes the starting material but also introduces impurities that can be difficult to separate.
The two most common decomposition pathways are:
-
Hydrolysis: The chloromethyl group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding, more polar (2-phenoxyphenyl)methanol.[1][2]
-
Self-Alkylation (Polymerization): In the presence of Lewis acids, or even under thermal stress, the molecule can undergo Friedel-Crafts-type self-alkylation. One molecule acts as an electrophile (alkylating agent) and another as a nucleophile, leading to the formation of dimers, oligomers, and eventually intractable tars.[3][4][5]
Below, we address specific issues you may encounter and provide actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction mixture is turning dark brown or black, and I'm observing tar formation.
-
Question: I've started my reaction, but the solution is rapidly darkening, and a viscous, tarry substance is forming at the bottom of the flask. What is causing this, and how can I prevent it?
-
Answer: This is a classic symptom of uncontrolled self-alkylation or polymerization. The benzylic chloride on one molecule is reacting with the aromatic rings of another in a chain reaction. This process is often catalyzed by trace impurities or the reaction conditions themselves.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Lewis Acid Catalyst | Strong Lewis acids (e.g., AlCl₃, FeCl₃) are powerful catalysts for Friedel-Crafts alkylation.[4] They readily activate the C-Cl bond, generating a highly reactive benzylic carbocation that indiscriminately alkylates other aromatic rings. | Action: If your primary reaction is not a Friedel-Crafts reaction, ensure your system is free of Lewis acid contaminants. If it is a Friedel-Crafts reaction, consider using a milder, more selective Lewis acid (e.g., ZnCl₂, SnCl₄) or a solid acid catalyst.[6] |
| Metal Contamination | Trace amounts of iron, rust, or iron salts from spatulas, flasks, or reagents can catalyze the decomposition of benzyl chlorides, leading to polymerization and the evolution of HCl gas.[7][8] | Action: Use scrupulously clean, acid-washed glassware. Avoid using metal spatulas to handle the reagent. If contamination is suspected, consider adding a small amount (0.1-0.5% by weight) of a stabilizer like N,N-dialkyl thiourea.[7] |
| High Temperature | Thermal energy can provide the activation energy needed to initiate self-alkylation, even without a strong catalyst.[9] | Action: Maintain the lowest effective temperature for your desired reaction. Consider running initial trials at 0 °C or even lower. Use an ice bath to manage any exotherms, especially during reagent addition. |
| High Concentration | High local concentrations of the reagent increase the probability of intermolecular side reactions. | Action: Employ the principle of slow addition. Add the this compound solution dropwise from an addition funnel over an extended period to keep its instantaneous concentration low. |
Issue 2: My TLC/LC-MS analysis shows a significant, more polar byproduct.
-
Question: My reaction isn't going to completion, and I have a major byproduct with a lower Rf value on my TLC plate. What is this impurity?
-
Answer: A more polar byproduct is almost certainly (2-phenoxyphenyl)methanol, the result of hydrolysis of the chloromethyl group. This occurs when the reagent comes into contact with water.[1][10]
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Wet Solvents/Reagents | Protic solvents or trace water in aprotic solvents will readily react with the electrophilic chloromethyl group.[1] | Action: Use anhydrous solvents from a solvent purification system or freshly opened bottles over molecular sieves. Ensure all other reagents (e.g., bases, nucleophiles) are thoroughly dried. |
| Atmospheric Moisture | Reactions open to the air can absorb moisture, leading to hydrolysis over time. | Action: Perform the reaction under an inert atmosphere of dry nitrogen or argon. Use glassware that has been oven-dried or flame-dried before use. |
| Aqueous Workup | Prolonged contact with water during the workup phase, especially if the mixture is acidic or heated, can cause hydrolysis of any unreacted starting material.[2] | Action: Perform the aqueous workup as quickly as possible, using cold water or ice. Ensure the organic phase is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄, MgSO₄) before solvent removal. |
Visualizing Decomposition Pathways
The following diagram illustrates the two primary degradation routes for this compound.
Caption: Primary decomposition pathways of this compound.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues during your experiment.
Caption: Step-by-step troubleshooting guide for common reaction issues.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol for a standard Sₙ2 reaction incorporates best practices to minimize decomposition.
Materials:
-
This compound (1.0 eq.)
-
Nucleophile (e.g., sodium phenoxide, 1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel, magnetic stir bar)
-
Nitrogen or Argon gas line
Procedure:
-
Setup: Assemble the oven-dried glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In the flask, dissolve the nucleophile (e.g., sodium phenoxide) in anhydrous DMF under an inert atmosphere.
-
Slow Addition: Dissolve this compound in a separate portion of anhydrous DMF in the dropping funnel.
-
Reaction: Cool the flask containing the nucleophile to 0 °C using an ice bath. Add the solution of this compound dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC to check for the disappearance of the starting material.
-
Workup: Once complete, carefully quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound before use? A1: Yes, if you suspect impurities are causing side reactions. Distillation under high vacuum is possible but can be risky due to thermal instability.[11] A safer method is to perform a rapid filtration through a short plug of silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate) to remove baseline impurities, followed by immediate use.
Q2: What is the best solvent choice to minimize decomposition? A2: For nucleophilic substitutions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended as they favor the Sₙ2 pathway.[1] For Friedel-Crafts reactions, less coordinating solvents like dichloromethane or 1,2-dichloroethane are common, but careful temperature control is paramount.
Q3: My reaction requires a strong base. How do I avoid elimination side products? A3: While less common than for secondary or tertiary halides, strong, sterically hindered bases (e.g., potassium tert-butoxide) can promote E2 elimination. If a base is needed, opt for a less sterically hindered one, such as sodium hydride or potassium carbonate, to favor the desired Sₙ2 substitution.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 8. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(Chloromethyl)-2-phenoxybenzene Alkylation
Welcome to the technical support center for the alkylation of 1-(chloromethyl)-2-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key mechanistic insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: The Chemistry of this compound Alkylation
The alkylation of this compound is a classic example of a Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis.[1][2] In this reaction, the aromatic ring of a nucleophile attacks the electrophilic carbon of the chloromethyl group, facilitated by a Lewis acid catalyst. However, the presence of the phenoxy group introduces unique electronic and steric considerations that can influence reactivity and selectivity. Furthermore, the molecule possesses the potential for intramolecular reactions, adding another layer of complexity to consider. This guide will navigate these intricacies to empower you with the knowledge for successful and reproducible experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of this compound, providing causative explanations and actionable solutions.
Problem 1: Low or No Conversion to the Desired Alkylated Product
Q: I am not observing any significant formation of my target product. What are the likely causes and how can I fix this?
A: Low or no conversion in a Friedel-Crafts alkylation can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Lewis Acid Catalyst. Lewis acids like AlCl₃ and FeCl₃ are highly hygroscopic and will be deactivated by moisture.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified Lewis acids. Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Catalyst Loading. The oxygen atom of the phenoxy group in your substrate can coordinate with the Lewis acid, effectively sequestering it and reducing its catalytic activity.
-
Solution: A stoichiometric amount of the Lewis acid catalyst may be necessary, rather than a catalytic amount, to compensate for this complexation.[2] Consider performing a titration experiment to determine the optimal catalyst loading for your specific substrate.
-
-
Cause 3: Deactivated Aromatic Nucleophile. If the aromatic compound you are trying to alkylate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated to undergo Friedel-Crafts alkylation.[3]
-
Solution: If possible, consider using a more electron-rich aromatic nucleophile. Alternatively, a more potent Lewis acid or higher reaction temperatures may be required, though this can increase the risk of side reactions.
-
-
Cause 4: Low Reaction Temperature. The activation energy for the reaction may not be overcome at lower temperatures.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can also promote side reactions.[4]
-
Problem 2: Formation of Multiple Products and Isomers
Q: My reaction is yielding a mixture of products, including isomers of my desired compound. How can I improve the selectivity?
A: The formation of multiple products is a common challenge in Friedel-Crafts alkylation, often due to polyalkylation and carbocation rearrangements. The phenoxy group in your substrate also directs incoming electrophiles, influencing regioselectivity.
-
Cause 1: Polyalkylation. The initial alkylation product can be more reactive than the starting material, leading to further alkylation and the formation of polyalkylated byproducts.[5]
-
Solution: Use a large excess of the aromatic nucleophile relative to this compound. This stoichiometric imbalance will increase the probability of the electrophile reacting with the desired nucleophile rather than the already alkylated product.
-
-
Cause 2: Carbocation Rearrangement. While the benzylic carbocation formed from this compound is relatively stable, rearrangements can occur with other alkylating agents, leading to isomeric products.[6]
-
Solution: To avoid rearrangements when using other alkylating agents, consider using Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group. Acylium ions are resonance-stabilized and do not rearrange.[7]
-
-
Cause 3: Lack of Regioselectivity. The phenoxy group is an ortho, para-directing group. Alkylation can occur at different positions on the aromatic rings of your nucleophile, leading to a mixture of isomers.
-
Solution: The choice of solvent and catalyst can influence the ortho/para ratio.[8] Steric hindrance can also play a role; bulkier Lewis acids or nucleophiles may favor the less sterically hindered para position. Running the reaction at lower temperatures often favors the thermodynamically more stable para product.
-
Problem 3: Formation of an Unexpected Side Product, Potentially Dibenzofuran
Q: I am observing a significant, non-isomeric byproduct in my reaction. Could this be from an intramolecular reaction?
A: Yes, this compound is predisposed to an intramolecular Friedel-Crafts alkylation, which would lead to the formation of a dibenzofuran derivative.
-
Cause: Intramolecular Cyclization. The chloromethyl group can act as an electrophile that is attacked by the adjacent phenoxy ring, leading to a cyclized product. This is particularly favorable when a 5- or 6-membered ring can be formed.[9]
-
Solution:
-
Use a more nucleophilic aromatic substrate: A highly reactive external nucleophile can outcompete the intramolecular reaction.
-
Control reaction conditions: Lower temperatures and shorter reaction times can disfavor the intramolecular pathway.
-
Choice of Lewis Acid: A milder Lewis acid may be less likely to promote the intramolecular cyclization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for this alkylation?
A1: The choice of Lewis acid depends on the reactivity of your aromatic nucleophile. For highly activated rings, a mild Lewis acid like ZnCl₂ or FeCl₂ may be sufficient. For less reactive substrates, a stronger Lewis acid such as AlCl₃ or FeCl₃ is typically used.[10] It is advisable to start with a milder catalyst and increase the strength as needed to minimize side reactions.
Q2: What solvent should I use?
A2: The solvent can have a significant impact on the reaction outcome. Non-polar solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.[8] In some cases, using the aromatic nucleophile as the solvent (if it is a liquid and in large excess) can be an effective strategy to promote the desired intermolecular reaction and suppress polyalkylation. Avoid protic solvents as they will react with the Lewis acid.
Q3: How critical is temperature control?
A3: Temperature control is crucial. Friedel-Crafts alkylations are often exothermic.[11] Running the reaction at too high a temperature can lead to a loss of selectivity and the formation of byproducts. It is often recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature or be gently heated as needed.
Q4: Can I use a Brønsted acid instead of a Lewis acid?
A4: Strong Brønsted acids like sulfuric acid (H₂SO₄) can also catalyze Friedel-Crafts alkylations, particularly when using alcohols or alkenes as the alkylating agent.[3] For an alkyl halide like this compound, a Lewis acid is generally more effective at generating the carbocation electrophile.
Data Presentation: Recommended Reaction Parameters
The following table provides a starting point for optimizing your reaction conditions. These are general guidelines, and the optimal conditions will depend on the specific aromatic nucleophile being used.
| Parameter | Recommended Range | Rationale |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | Choice depends on the reactivity of the aromatic substrate. |
| Catalyst Loading | 0.2 - 1.5 equivalents | Stoichiometric amounts may be needed to overcome catalyst sequestration by the ether oxygen. |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert, non-polar solvents are preferred. |
| Temperature | 0 °C to 50 °C | Lower temperatures often improve selectivity. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC to determine the optimal time. |
| Nucleophile Stoichiometry | 1.5 - 10 equivalents | A large excess of the nucleophile minimizes polyalkylation. |
Experimental Protocols
Standard Protocol for Alkylation
This protocol provides a general procedure for the alkylation of an aromatic compound with this compound using aluminum chloride as the catalyst.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add the aromatic nucleophile (1.5 - 5 equivalents) and anhydrous dichloromethane. Stir the mixture until all solids have dissolved.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add anhydrous aluminum chloride (1.1 equivalents) in portions to the stirred solution. The addition may be exothermic.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimized Protocol to Minimize Side Reactions
This protocol is designed to minimize polyalkylation and intramolecular cyclization.
-
Preparation: Set up the reaction as described in the standard protocol.
-
Reagent Addition: Add the aromatic nucleophile (10 equivalents) to the reaction flask. In this case, the nucleophile will also serve as the solvent.
-
Catalyst Addition: Cool the mixture to 0 °C and add a milder Lewis acid, such as zinc chloride (0.5 equivalents), in portions.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the cooled, stirred mixture over 1 hour.
-
Reaction: Maintain the reaction temperature at 0-5 °C for 4-8 hours, monitoring the progress closely by TLC or GC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the standard protocol.
Visualization of Key Concepts
Reaction Mechanism
Caption: General mechanism of Friedel-Crafts alkylation.
Troubleshooting Workflow for Low Yield
References
- 1. mt.com [mt.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d.web.umkc.edu [d.web.umkc.edu]
common pitfalls in the handling of 1-(Chloromethyl)-2-phenoxybenzene
Welcome to the technical support guide for 1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9)[1]. As a key intermediate in pharmaceutical and fine chemical synthesis, this benzylic chloride offers a versatile platform for molecular elaboration. However, its heightened reactivity, while advantageous, also presents specific challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its handling and use, ensuring experimental success through a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter in the laboratory. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My nucleophilic substitution reaction is giving a low yield. What are the potential causes and how can I optimize it?
A1: Low yields in nucleophilic substitutions with this compound often stem from a mismatch between reaction conditions and the operative mechanistic pathway (Sₙ1 vs. Sₙ2), or from competing side reactions.
This compound, as a benzylic chloride, can react via both Sₙ1 and Sₙ2 mechanisms.[2][3] The key is that the benzene ring can stabilize both the carbocation intermediate in an Sₙ1 reaction and the transition state of an Sₙ2 reaction.[2] The outcome is highly dependent on your specific experimental setup.
Mechanistic Considerations:
-
Sₙ2 Pathway: Favored by strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) and polar aprotic solvents (e.g., DMF, DMSO, Acetone).[2] This pathway involves a backside attack on the electrophilic carbon.
-
Sₙ1 Pathway: Favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., ethanol, water). These conditions promote the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[2]
Troubleshooting & Optimization Steps:
-
Assess Your Nucleophile: Stronger nucleophiles are more reactive and will favor the Sₙ2 pathway.[4] If your nucleophile is weak, you may need to increase the temperature or consider deprotonating it with a suitable base to increase its nucleophilicity.
-
Solvent Choice is Critical: For an Sₙ2 reaction, switch to a polar aprotic solvent like DMF or acetonitrile to accelerate the rate. If an Sₙ1 pathway is desired, a polar protic solvent is appropriate, but be aware of potential solvolysis (see Q2).
-
Temperature Control: If the reaction is sluggish, gentle heating can increase the rate. However, excessive heat can promote elimination (E2) side reactions, especially if your nucleophile is also a strong, sterically hindered base.
-
Ensure Anhydrous Conditions: Water is a competing nucleophile that can lead to hydrolysis, forming 2-phenoxybenzyl alcohol. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[5]
The following diagram illustrates the choice between Sₙ1 and Sₙ2 pathways.
Caption: Deciding between Sₙ1 and Sₙ2 reaction pathways.
Table 1: Factors Influencing Nucleophilic Substitution Pathway [2]
| Factor | Favors Sₙ1 | Favors Sₙ2 | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) | Strong nucleophiles attack directly rather than waiting for carbocation formation. |
| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF) | Protic solvents stabilize the carbocation intermediate; aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance around the benzylic carbon disfavors the backside attack required for Sₙ2. |
Q2: I'm observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?
A2: The high reactivity of the benzylic chloride moiety in this compound makes it susceptible to several common side reactions. Identifying these byproducts is the first step to mitigating their formation.
Common Byproducts and Solutions:
-
Hydrolysis Product (2-Phenoxybenzyl alcohol):
-
Cause: The chloromethyl group is highly susceptible to hydrolysis by water, which can act as a nucleophile.[5] This is a very common byproduct if reagents or solvents are not strictly anhydrous.
-
Solution: Use freshly dried solvents, oven-dry all glassware, and run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
-
Friedel-Crafts Byproducts (e.g., Dimerization/Alkylation of Solvent):
-
Cause: As a reactive alkylating agent, this compound can undergo Friedel-Crafts alkylation.[6][7] It can either alkylate another molecule of itself (dimerization) or alkylate an aromatic solvent like toluene. This is often catalyzed by trace acid impurities.
-
Solution: Avoid using aromatic solvents if possible. If required, use them in large excess. Run the reaction at the lowest effective temperature. Adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) can neutralize trace acids that might catalyze this side reaction.
-
-
Elimination Product (Alkene):
-
Cause: If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination can compete with the desired Sₙ2 substitution.[5]
-
Solution: If substitution is the goal, use a less sterically hindered base (e.g., sodium hydride, potassium carbonate) to generate your nucleophile.[5]
-
The diagram below illustrates the formation pathways for these common byproducts.
Caption: Formation pathways of common reaction byproducts.
Q3: My starting material appears to have degraded. What are the correct storage and handling procedures?
A3: this compound is sensitive to environmental conditions, and improper storage can lead to degradation, primarily through hydrolysis.
Core Handling & Storage Recommendations:
-
Storage Temperature: It is recommended to store the compound under refrigeration.[8][9] Some suppliers recommend storage at 2-8°C under an inert atmosphere.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8] Also avoid incompatible materials such as alcohols, amines, and metals.[10]
-
Handling: When handling, avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with this compound?
A: This compound should be handled with care. It is often classified as a corrosive substance that can cause skin and eye burns.[9] It may also be harmful if swallowed, in contact with skin, or inhaled.[10] It is a lachrymator, meaning it can cause tearing.[9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Ensure that an eyewash station and safety shower are readily accessible.[8]
Q: Can I use this compound as an alkylating agent in a Friedel-Crafts reaction?
A: Yes, absolutely. As a benzylic halide, it is an excellent electrophile for Friedel-Crafts alkylation reactions.[6][7] The reaction involves activating the C-Cl bond with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate an electrophilic species that then attacks an aromatic ring.[7] However, be aware of the classic limitations of Friedel-Crafts alkylation:
-
Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations.
-
Rearrangements: While less of a concern for this specific benzylic halide, carbocation rearrangements can occur with other primary alkyl halides.[11]
-
Substrate Limitations: The reaction fails on strongly deactivated aromatic rings (e.g., nitrobenzene).[12]
Q: Which analytical techniques are best for monitoring reaction progress?
A:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for routine reaction monitoring. You can easily visualize the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to identify byproducts, GC (for volatile compounds) and LC-MS are ideal. MS can help in identifying the mass of unexpected byproducts, aiding in troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your final product and can also be used to analyze crude reaction mixtures to determine conversion and identify major byproducts.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Sₙ2)
This protocol provides a general method for reacting this compound with a generic sodium-based nucleophile (Na-Nu).
Materials:
-
This compound (1.0 eq.)
-
Sodium salt of nucleophile (e.g., sodium phenoxide, sodium thiophenoxide) (1.1 - 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add the sodium salt of the nucleophile (1.1 eq.) to the flask.
-
Add anhydrous DMF via syringe to dissolve or suspend the nucleophile.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the stirring nucleophile suspension/solution at room temperature.
-
Stir the reaction at room temperature (or with gentle heating, e.g., 40-60°C, if necessary) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
The following workflow diagram summarizes the purification process.
Caption: General experimental workflow for product purification.
References
- 1. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. gauthmath.com [gauthmath.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. softbeam.net:8080 [softbeam.net:8080]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions with 1-(Chloromethyl)-2-phenoxybenzene
Introduction
Welcome to the Technical Support Center for 1-(Chloromethyl)-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing exothermic reactions involving this versatile reagent. The unique structure of this compound, combining a reactive benzyl chloride moiety with a stable diaryl ether, presents both significant synthetic opportunities and potential thermal hazards. This document, structured in a troubleshooting and FAQ format, aims to equip you with the knowledge to anticipate, mitigate, and control these risks effectively. Our approach is grounded in the principles of scientific integrity, drawing from established safety protocols and real-world case studies to ensure the information is both accurate and practical.
Core Safety Directives & Hazard Analysis
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazard stems from the reactivity of the benzyl chloride group. While the diaryl ether bond in the molecule is generally characterized by high thermal stability, the chloromethyl group can participate in highly exothermic reactions.[1] The main concerns are:
-
Runaway Polymerization/Condensation: Benzyl chlorides, as a class of compounds, are known to undergo self-condensation or polymerization, which is often catalyzed by trace impurities such as rust (iron oxides) or Lewis acids.[2][3] This reaction is highly exothermic and can lead to a dangerous, uncontrolled increase in temperature and pressure, potentially resulting in vessel rupture.[2][3]
-
Exothermic Nucleophilic Substitution and Friedel-Crafts Reactions: Reactions such as Friedel-Crafts alkylations and nucleophilic substitutions, for which this compound is a key reagent, are often exothermic by nature.[4][5][6] Without proper thermal management, the heat generated can accumulate, leading to a thermal runaway.
Q2: Are there any known incidents involving similar compounds that I should be aware of?
A2: Yes, there are documented industrial incidents involving benzyl chloride that highlight the potential dangers. In one case, a tank containing benzyl chloride exploded after being left stagnant for several hours, attributed to a runaway condensation reaction.[2] Another incident involved an explosion due to a polycondensation reaction of benzyl chloride initiated by rust in a receiver vessel.[3] These incidents underscore the critical importance of material purity, proper equipment cleaning, and avoiding prolonged storage of this and similar reagents under unsuitable conditions.
Q3: What are the initial signs of a potential runaway reaction?
A3: Early detection is critical for preventing a catastrophic event. Key indicators of a developing thermal runaway include:
-
A sudden, unexpected, and accelerating rate of temperature increase that is not responsive to cooling adjustments.
-
A rapid rise in reactor pressure.
-
Visible changes in the reaction mixture, such as unexpected color changes, rapid gas evolution (bubbling or foaming), or the formation of solids.
-
Localized boiling or fuming.
If any of these signs are observed, immediate emergency procedures should be initiated.
Troubleshooting Guide for Common Exothermic Reactions
This section provides specific troubleshooting advice for common reaction types where this compound is used.
Friedel-Crafts Alkylation
Q4: My Friedel-Crafts alkylation with this compound is showing a rapid temperature spike upon addition of the Lewis acid catalyst. What should I do?
A4: A rapid temperature increase is a sign of a highly exothermic reaction that is proceeding too quickly.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the Lewis acid or this compound.
-
Maximize Cooling: Ensure your cooling bath is at the lowest possible temperature and that there is good thermal contact with the reaction vessel.
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.
Preventative Measures for Future Experiments:
-
Controlled Addition: Add the Lewis acid catalyst portion-wise at a low temperature (e.g., 0 °C or below). Alternatively, add a solution of this compound dropwise to a mixture of the aromatic substrate and the Lewis acid.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively.
-
Choice of Lewis Acid: Consider using a milder Lewis acid, which may result in a more controlled reaction rate.
Nucleophilic Substitution Reactions
Q5: I am performing a nucleophilic substitution reaction, and the temperature is difficult to control, even with slow addition of my nucleophile. What could be the issue?
A5: This suggests that the reaction is highly exothermic and the rate of heat generation is exceeding the capacity of your cooling system.
Troubleshooting Steps:
-
Reduce Addition Rate: Use a syringe pump for a very slow and controlled addition of the nucleophile.
-
Lower Reaction Temperature: Start the reaction at a significantly lower temperature.
-
"Reverse" Addition: Consider adding the this compound solution slowly to the nucleophile solution. This can be beneficial in cases where the nucleophile is highly reactive.
-
Calorimetric Studies: For scale-up, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure that you have adequate cooling capacity.[7]
Frequently Asked Questions (FAQs)
Q6: How should I properly store this compound to minimize risks?
A6: Proper storage is crucial to prevent decomposition and potential runaway reactions.[8]
-
Container: Store in a tightly sealed, clean container made of a non-reactive material. Avoid contact with metals like iron or copper that could catalyze decomposition.[9]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, and metals.[10]
Q7: What is the best way to quench a reaction involving this compound in an emergency?
A7: The appropriate quenching procedure depends on the specific reaction, but a general approach for an uncontrolled exotherm is rapid cooling and dilution.
-
Stop All Reagent Feeds.
-
Activate Emergency Cooling: If available, use an emergency cooling system.
-
Prepare a Quench Solution: In a separate, appropriately sized vessel, prepare a large volume of a suitable quenching agent (e.g., cold water or a buffered solution).
-
Controlled Quench: If possible and safe, slowly transfer the reaction mixture into the vigorously stirred quenching solution. Do not add the quenching agent directly to the runaway reaction vessel , as this can cause a violent eruption.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and alert emergency personnel.[11][12]
Q8: Can I use this compound in reactions without an inert atmosphere?
A8: While not strictly required for all applications, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a good laboratory practice, especially when using moisture-sensitive reagents like some Lewis acids. More importantly, an inert atmosphere can help prevent the ingress of oxygen, which could potentially lead to the formation of peroxides in the diaryl ether moiety over time, although this is less common than with aliphatic ethers.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Controlled Friedel-Crafts Alkylation
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Initial Charging: Charge the flask with the aromatic substrate and the solvent. Cool the mixture to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.
-
Reagent Addition: Place a solution of this compound in the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature within a narrow range (e.g., ±2 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
Workflow for Assessing and Mitigating Exothermic Risk
Caption: Workflow for assessing and controlling exothermic risk.
Data Summary
| Reaction Type | Model Substrate | Heat of Reaction (ΔH_rxn) (kJ/mol) | Source(s) |
| Friedel-Crafts Alkylation | Benzene + Benzyl Chloride | Approx. -100 to -150 | General literature |
| Nucleophilic Substitution | Benzyl Chloride + Nucleophile | Highly variable, can be significantly exothermic | [13] |
| Decomposition | Benzyl Chloride (Polymerization) | Highly Exothermic | [2][3] |
Conclusion
This compound is a valuable synthetic intermediate, but its use requires a thorough understanding and respect for its potential thermal hazards. The key to safe experimentation lies in proactive risk assessment, meticulous control of reaction parameters, and preparedness for potential emergencies. By following the guidance outlined in this document and consulting the cited references, researchers can significantly mitigate the risks associated with exothermic reactions involving this compound. It is imperative to remember that this guide is a supplement to, not a substitute for, rigorous experimental planning and a comprehensive understanding of chemical safety principles.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cms1files.revize.com [cms1files.revize.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 7. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 8. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ioncoretechnology.com [ioncoretechnology.com]
- 11. anernstore.com [anernstore.com]
- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spcmc.ac.in [spcmc.ac.in]
Validation & Comparative
Reactivity Face-Off: A Mechanistic and Kinetic Comparison of 1-(Chloromethyl)-2-phenoxybenzene and Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzylic halides are pivotal intermediates, prized for their reactivity in forging new carbon-heteroatom and carbon-carbon bonds. Among these, benzyl chloride stands as a foundational building block. However, the introduction of substituents onto the aromatic ring can dramatically alter the reactivity profile of the benzylic carbon. This guide provides an in-depth comparative analysis of the reactivity of the structurally nuanced 1-(chloromethyl)-2-phenoxybenzene against the archetypal benzyl chloride. We will explore the subtle interplay of electronic and steric effects, with a particular focus on the phenomenon of anchimeric assistance, and provide a framework for the experimental validation of these principles.
The Contenders: A Structural Overview
| Compound | Structure | Key Features |
| Benzyl Chloride | The simplest aromatic chloromethyl compound. Its reactivity is the baseline for this comparison. | |
| This compound | Features a phenoxy group at the ortho position relative to the chloromethyl group, introducing both steric bulk and an oxygen atom with lone pairs in proximity to the reaction center. |
Theoretical Underpinnings of Reactivity
The reactivity of benzylic chlorides in nucleophilic substitution reactions is a classic case study in physical organic chemistry, typically proceeding through either a unimolecular (SN1) or bimolecular (SN2) pathway. The preferred mechanism is dictated by factors such as the stability of the carbocation intermediate, steric hindrance at the benzylic carbon, the nature of the nucleophile, and the solvent.
Benzyl chloride itself is capable of reacting through both SN1 and SN2 pathways.[1] The SN1 mechanism is facilitated by the resonance stabilization of the resulting benzyl carbocation, while the primary nature of the benzylic carbon allows for a relatively unhindered backside attack in an SN2 reaction.
The introduction of a phenoxy group at the ortho position in this compound introduces a fascinating layer of complexity that is expected to significantly enhance its reactivity compared to benzyl chloride. This heightened reactivity is primarily attributed to anchimeric assistance , also known as neighboring group participation (NGP).[2][3]
The Decisive Role of Anchimeric Assistance
The ethereal oxygen of the ortho-phenoxy group in this compound is perfectly positioned to act as an internal nucleophile.[4] It can attack the benzylic carbon, displacing the chloride ion in an intramolecular SN2-like fashion. This process leads to the formation of a five-membered cyclic oxonium ion intermediate. This intramolecular reaction is entropically favored over an intermolecular attack by an external nucleophile, leading to a significant rate enhancement.[4][5]
The subsequent reaction with an external nucleophile involves the opening of this strained cyclic intermediate, which is also a rapid process. This two-step mechanism, with the first intramolecular step being rate-determining, results in an overall acceleration of the substitution reaction.
Figure 1: Proposed mechanism for nucleophilic substitution of this compound involving anchimeric assistance.
In contrast, benzyl chloride must rely on the less efficient intermolecular attack by an external nucleophile for the reaction to proceed.
Steric and Electronic Effects
Beyond anchimeric assistance, the ortho-phenoxy group also exerts steric and electronic effects.
-
Steric Hindrance: The bulky phenoxy group could potentially hinder the backside attack of a nucleophile in a traditional SN2 reaction. However, the overwhelming effect of anchimeric assistance is expected to circumvent this steric impediment. For reactions that might proceed via an SN1 mechanism, steric hindrance from an ortho-substituent can sometimes slow down the rate of solvolysis.[6]
-
Electronic Effects: The phenoxy group is electron-withdrawing through its inductive effect (-I) but can be electron-donating through resonance (+R). The net electronic effect on the stability of a potential benzylic carbocation is complex. However, the dominant factor in this system is the direct participation of the oxygen lone pair, making the electronic effects on carbocation stability a secondary consideration.
Quantitative Comparison: A Hypothetical Kinetic Study
Table 1: Predicted Relative Solvolysis Rates in 80% Aqueous Ethanol at 25°C
| Compound | Predicted Relative Rate (krel) | Dominant Mechanism | Rationale |
| Benzyl Chloride | 1 | SN1/SN2 Borderline | Baseline reactivity. |
| This compound | >> 1 | Anchimerically Assisted (NGP) | The intramolecular nucleophilic attack by the ortho-phenoxy group is expected to significantly accelerate the reaction rate.[4][5] |
Experimental Protocol for Comparative Solvolysis
To empirically validate the predicted reactivity, a kinetic study of the solvolysis of both compounds can be performed.
Objective
To determine and compare the first-order rate constants (k) for the solvolysis of benzyl chloride and this compound in 80% aqueous ethanol at a constant temperature.
Materials
-
Benzyl chloride
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide (standardized solution, e.g., 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Pipettes, burettes, and flasks
Procedure
-
Preparation of Reaction Solutions: Prepare equimolar solutions (e.g., 0.1 M) of benzyl chloride and this compound in 80% (v/v) aqueous ethanol.
-
Kinetic Runs:
-
Place a known volume (e.g., 50 mL) of the alkyl chloride solution in a sealed flask and equilibrate in the constant temperature water bath (e.g., 25°C).
-
At regular time intervals, withdraw aliquots (e.g., 5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold acetone to stop the solvolysis.
-
Titrate the liberated hydrochloric acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
The concentration of HCl produced at time 't' is proportional to the extent of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution required at time 't' and V∞ is the volume required at the completion of the reaction. The slope of this plot will be -k.
-
Figure 2: Experimental workflow for the comparative kinetic study.
Conclusion for the Practicing Scientist
The presence of an ortho-phenoxy group in this compound is predicted to render it significantly more reactive towards nucleophilic substitution than the parent benzyl chloride. This enhanced reactivity is not merely an electronic or steric perturbation but is a consequence of a fundamental change in the reaction mechanism, dominated by anchimeric assistance from the neighboring ether oxygen.
For researchers in drug development and synthetic chemistry, this has profound implications:
-
Reaction Conditions: Reactions with this compound can likely be conducted under milder conditions (lower temperatures, shorter reaction times) compared to those with benzyl chloride.
-
Selectivity: The predictable intramolecular first step may offer opportunities for diastereoselective reactions if the substrate is chiral.
-
Byproduct Formation: The anchimerically assisted pathway may suppress side reactions that are common with benzyl chloride under certain conditions.
References
- 1. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. quora.com [quora.com]
A Senior Application Scientist's Guide to the Synthesis of 1-(Chloromethyl)-2-phenoxybenzene
Introduction: The Synthetic Value of 1-(Chloromethyl)-2-phenoxybenzene
This compound, also known as 2-phenoxybenzyl chloride, is a valuable bifunctional molecule in the world of organic synthesis. Its structure, featuring a reactive benzylic chloride and a stable diphenyl ether linkage, makes it a crucial intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials. The benzylic chloride group serves as an excellent electrophilic site for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the phenoxy moiety confers specific steric and electronic properties to the target molecules.
Given its utility, the efficient and selective synthesis of this compound is a topic of considerable interest for researchers in both academic and industrial laboratories. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the three primary synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's performance.
Method 1: Direct Chlorination of 2-Phenoxybenzyl Alcohol
This is arguably the most straightforward and common laboratory-scale approach, starting from the corresponding commercially available or readily synthesized alcohol. The core of this method is the substitution of a hydroxyl group with a chloride, a fundamental transformation in organic chemistry.
Reaction Scheme
Figure 1: General scheme for the chlorination of 2-phenoxybenzyl alcohol.
Mechanistic Insight: SN2 vs. SNi Pathways
The conversion of a benzylic alcohol to a benzyl chloride using thionyl chloride (SOCl₂) is a classic transformation that proceeds through a chlorosulfite ester intermediate. The subsequent step can follow two main pathways, the choice of which is often influenced by the solvent and the presence of additives.
-
SNi (Internal Nucleophilic Substitution): In the absence of a base like pyridine and typically in non-polar solvents, the reaction can proceed with retention of configuration. The chloride from the chlorosulfite intermediate is delivered from the same face as the leaving group, forming a tight ion pair.[1]
-
SN2 (Bimolecular Nucleophilic Substitution): When a base such as pyridine is added, it reacts with the intermediate chlorosulfite ester. This creates a better leaving group and releases a free chloride ion. This chloride ion then acts as a nucleophile, attacking the benzylic carbon from the backside, leading to an inversion of configuration.[1][2] For an achiral substrate like 2-phenoxybenzyl alcohol, the stereochemical outcome is irrelevant, but the SN2 pathway is generally faster and more reliable, which is why pyridine or a catalytic amount of DMF is often included.[2][3]
Visualization: Chlorination of Alcohol Workflow
Caption: Experimental workflow for the synthesis of this compound from its corresponding alcohol.
Experimental Protocol: Thionyl Chloride with Pyridine
This protocol is adapted from a standard procedure for the synthesis of phenoxy-benzyl chlorides.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas), dissolve 2-phenoxybenzyl alcohol (20.0 g, 100 mmol, 1.0 eq.) in 200 mL of anhydrous chloroform.
-
Catalyst Addition: Add pyridine (0.4 mL, 5 mmol, 0.05 eq.) to the solution.
-
Reagent Addition: Cool the flask in an ice-water bath. Add a solution of thionyl chloride (8.7 mL, 14.3 g, 120 mmol, 1.2 eq.) in 30 mL of anhydrous chloroform to the dropping funnel and add it dropwise to the stirred alcohol solution over 30-45 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, or until the gas evolution ceases. The reaction can be gently heated to reflux (approx. 60°C) for an additional hour to ensure completion.
-
Work-up: Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer in a separatory funnel.
-
Purification: Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL). Dry the chloroform solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Product: The resulting crude oil is typically of high purity. If necessary, it can be further purified by vacuum distillation to yield this compound.
Method 2: Side-Chain Chlorination of 2-Phenoxytoluene
This approach utilizes 2-phenoxytoluene as the starting material and introduces the chlorine atom via a free-radical substitution on the benzylic methyl group. This method is attractive if the toluene derivative is more accessible or economical than the benzyl alcohol.
Reaction Scheme
Figure 2: General scheme for the free-radical chlorination of 2-phenoxytoluene.
Mechanistic Insight: The Free-Radical Chain
Benzylic C-H bonds are significantly weaker than aromatic C-H bonds, making them susceptible to homolytic cleavage by radical species.[4] The reaction proceeds via a classic radical chain mechanism:[5][6]
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate initial radicals. These radicals then react with the chlorinating agent, such as N-Chlorosuccinimide (NCS), to produce a chlorine radical (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the methyl group of 2-phenoxytoluene, forming HCl and a resonance-stabilized benzyl radical.
-
This benzyl radical then reacts with another molecule of NCS to form the product, this compound, and a succinimidyl radical, which continues the chain reaction.[1]
-
-
Termination: The reaction ceases when two radical species combine.
The key to success is the selective cleavage of the benzylic C-H bond without affecting the aromatic rings. This is reliably achieved under radical conditions, whereas electrophilic conditions would lead to ring chlorination.[4]
Visualization: Free-Radical Chlorination Pathway
Caption: Simplified mechanism of the free-radical chain reaction for benzylic chlorination using NCS.
Experimental Protocol: N-Chlorosuccinimide (NCS) with AIBN Initiator
This protocol is a representative procedure for benzylic chlorination.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenoxytoluene (18.4 g, 100 mmol, 1.0 eq.), N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 eq.), and 200 mL of a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (164 mg, 1 mmol, 0.01 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is often initiated with a bright lamp to facilitate radical formation. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours. As the reaction proceeds, the dense NCS will be consumed and the less dense succinimide byproduct will float to the surface.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid succinimide byproduct.
-
Purification: Wash the filtrate with 10% sodium carbonate solution (2 x 50 mL) and then with water (2 x 50 mL) to remove any remaining traces of succinimide or NCS. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Final Product: The crude product can be purified by vacuum distillation to afford pure this compound.
Method 3: Blanc-type Chloromethylation of Diphenyl Ether
This method involves the electrophilic aromatic substitution of diphenyl ether with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid.[7] While seemingly direct, this route presents significant challenges regarding selectivity.
Reaction Scheme
Figure 3: Blanc chloromethylation of diphenyl ether, which can lead to a mixture of ortho- and para-substituted isomers.
Mechanistic Insight: The Challenge of Regioselectivity
The Blanc chloromethylation is a variant of the Friedel-Crafts alkylation.[8][9] The reaction proceeds as follows:
-
Electrophile Generation: Formaldehyde is activated by the Lewis acid catalyst (e.g., ZnCl₂) and HCl to form a highly electrophilic species, likely a protonated hydroxymethyl cation or a chloromethyl cation equivalent.[10]
-
Electrophilic Attack: The electron-rich aromatic ring of diphenyl ether attacks this electrophile. The phenoxy group is an ortho-, para-directing group. This means the attack can occur at the positions ortho or para to the ether linkage.
-
Rearomatization & Chlorination: The resulting intermediate rearomatizes to form a hydroxymethyl derivative, which is rapidly converted to the chloromethyl product under the acidic reaction conditions.[10]
The primary drawback of this method is the lack of regiocontrol. The reaction will inevitably produce a mixture of this compound (the desired ortho-product) and 1-(chloromethyl)-4-phenoxybenzene (the para-product), along with potential di-substituted products.[11] Separating these isomers is often difficult and leads to a low yield of the desired compound, making this route less practical for targeted synthesis.
Visualization: Electrophilic Aromatic Substitution Pathway
Caption: The competing ortho- and para-attack pathways in the Blanc chloromethylation of diphenyl ether.
Experimental Protocol: General Procedure for Blanc Chloromethylation
This is a general protocol for the Blanc reaction and must be approached with caution due to byproduct formation.[5][12]
-
Reaction Setup: In a flask equipped for mechanical stirring and gas inlet/outlet, place diphenyl ether (17.0 g, 100 mmol), paraformaldehyde (3.3 g, 110 mmol), and anhydrous zinc chloride (1.4 g, 10 mmol).
-
Reaction: Warm the mixture to 60°C. Bubble dry hydrogen chloride (HCl) gas through the stirred mixture. The reaction is typically exothermic and may require occasional cooling to maintain the temperature around 60-65°C. Continue passing HCl gas for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it onto 200 g of crushed ice. Separate the resulting organic layer.
-
Purification: Wash the organic layer with cold water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry the organic phase with a suitable drying agent (e.g., MgSO₄).
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product will be a mixture of isomers. Separation by fractional distillation under high vacuum or by column chromatography is required to isolate the this compound, though this is often challenging and results in low isolated yields.
Safety Note: The Blanc reaction is known to produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[7][10]
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Chlorination of Alcohol | Method 2: Side-Chain Chlorination | Method 3: Blanc Chloromethylation |
| Starting Material | 2-Phenoxybenzyl Alcohol | 2-Phenoxytoluene | Diphenyl Ether |
| Key Reagents | SOCl₂, Pyridine (or DMF) | NCS, AIBN (or other initiators) | CH₂O, HCl, ZnCl₂ |
| Reaction Type | Nucleophilic Substitution | Free-Radical Substitution | Electrophilic Aromatic Substitution |
| Typical Yield | High (>90%)[2] | Moderate to Good (60-80%)[6] | Low (due to isomer mixture) |
| Selectivity | Excellent | Excellent (for benzylic position) | Poor (ortho/para mixture) |
| Reaction Conditions | Mild (0°C to reflux) | Moderate (Reflux, UV light) | Moderate (60-65°C, gaseous HCl) |
| Scalability | Good for lab and pilot scale | Good, common industrial method | Poor due to purification challenges |
| Key Advantages | High yield, high purity, direct | Uses potentially cheaper starting material | Uses inexpensive bulk chemicals |
| Key Disadvantages | Starting alcohol can be expensive | Radical reactions can be sensitive | Poor selectivity, difficult purification, carcinogenic byproduct[7][10] |
Conclusion and Recommendations
For researchers, scientists, and drug development professionals requiring high-purity this compound, the Chlorination of 2-Phenoxybenzyl Alcohol (Method 1) is the superior choice. Its high yield, excellent selectivity, and straightforward work-up make it the most reliable and efficient laboratory-scale synthesis. The use of thionyl chloride is a well-understood and robust transformation, providing a clean product with minimal purification required.
The Side-Chain Chlorination of 2-Phenoxytoluene (Method 2) serves as a viable alternative, particularly if the toluene starting material is more readily available or cost-effective. While yields may be slightly lower and purification to remove potential di- or tri-chlorinated species might be necessary, it remains a highly selective and powerful method for large-scale production.
The Blanc-type Chloromethylation of Diphenyl Ether (Method 3) is generally not recommended for the targeted synthesis of this compound. The inherent lack of regioselectivity leads to a challenging isomeric mixture that is difficult and costly to separate, resulting in a very low practical yield of the desired ortho-product. This route should only be considered if an isomeric mixture is acceptable for the downstream application.
Ultimately, the optimal synthetic strategy will depend on the specific project requirements, including scale, purity demands, and the cost and availability of starting materials. However, for most research and development applications, the direct chlorination of 2-phenoxybenzyl alcohol provides the most dependable path to the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 11. jk-sci.com [jk-sci.com]
- 12. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]
structural confirmation of 1-(Chloromethyl)-2-phenoxybenzene using X-ray crystallography
An In-Depth Guide to the Structural Confirmation of 1-(Chloromethyl)-2-phenoxybenzene: An Objective Comparison of X-ray Crystallography with Alternative Methodologies
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The molecule this compound, a key intermediate in the synthesis of various bioactive compounds, presents a compelling case for the rigorous application of analytical techniques to confirm its three-dimensional architecture. This guide provides an in-depth, expert-driven comparison of X-ray crystallography as the definitive method for structural confirmation, benchmarked against other widely used analytical techniques. Our focus is on providing a practical, field-proven perspective for researchers, scientists, and drug development professionals.
The Imperative for Unambiguous Structural Confirmation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, seemingly minor variations in bond angles, conformational isomers, or crystal packing can have significant downstream effects on its reactivity and suitability as a synthetic precursor. Therefore, relying on a single analytical method can be misleading. A multi-technique approach, anchored by a definitive method like X-ray crystallography, is the gold standard.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides direct, unambiguous evidence of a molecule's solid-state structure, offering a level of detail that is unparalleled by other techniques. It allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions within the crystal lattice.
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis
The following protocol outlines a robust, self-validating workflow for the structural determination of this compound.
Step 1: Crystal Growth - The Foundation of a Successful Experiment
The quality of the single crystal is paramount to the success of the X-ray diffraction experiment. For this compound, a compound with moderate polarity, a systematic screening of solvent systems is recommended.
-
Methodology:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and hexane).
-
Employ slow evaporation as the primary crystallization technique. Place the solution in a small, loosely capped vial in a vibration-free environment.
-
Alternatively, vapor diffusion can be utilized. Place the vial of the sample solution in a larger, sealed container with a more volatile anti-solvent (e.g., pentane or diethyl ether).
-
Monitor for the formation of clear, well-defined single crystals over several days to weeks.
-
-
Expert Insight: The choice of solvent can influence the resulting crystal packing and, in some cases, lead to the formation of different polymorphs. It is crucial to document the crystallization conditions meticulously.
Step 2: Data Collection - Capturing the Diffraction Pattern
Modern single-crystal X-ray diffractometers, equipped with sensitive detectors, are used to collect the diffraction data.
-
Methodology:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Step 3: Structure Solution and Refinement - From Diffraction to 3D Model
The collected diffraction data is then processed to determine the crystal structure.
-
Methodology:
-
The diffraction data is integrated and scaled to obtain a set of structure factors.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.
-
The structural model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.
-
The final model is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit.
-
Visualizing the X-ray Crystallography Workflow
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and are often more accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.
-
Strengths:
-
Provides detailed information about the chemical environment of each atom.
-
Can be used to determine the relative stereochemistry of a molecule.
-
Non-destructive and requires a relatively small amount of sample.
-
-
Limitations:
-
Provides information about the average structure in solution, which may differ from the solid-state structure.
-
Does not provide precise bond lengths and angles.
-
Can be challenging to interpret for complex molecules with overlapping signals.
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.
-
Strengths:
-
High sensitivity, requiring only a very small amount of sample.
-
Provides an accurate molecular weight, which can confirm the molecular formula.
-
Fragmentation patterns can provide some structural information.
-
-
Limitations:
-
Does not provide information about the three-dimensional structure.
-
Isomers with the same molecular weight cannot be distinguished.
-
Computational Modeling
Density functional theory (DFT) and other computational methods can be used to predict the structure and properties of molecules.
-
Strengths:
-
Can provide insights into the relative energies of different conformations.
-
Can be used to predict spectroscopic properties, which can be compared with experimental data.
-
-
Limitations:
-
The accuracy of the results depends on the level of theory and basis set used.
-
Does not provide direct experimental evidence of the structure.
-
At-a-Glance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Information Provided | Precise 3D structure, bond lengths, bond angles, crystal packing | Connectivity, solution-state conformation, relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Predicted 3D structure, conformational energies, spectroscopic properties |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution | In silico |
| Sample Amount | mg | mg | µg-ng | N/A |
| Definitive Structure | Yes | No | No | No |
| Throughput | Low | High | High | High |
A Logic-Driven Approach to Structural Elucidation
Caption: A diagram showing the synergistic use of different analytical techniques.
Conclusion: An Integrated Approach for Unquestionable Confidence
The structural confirmation of this compound, or any novel compound, should not be reliant on a single analytical technique. While X-ray crystallography stands as the definitive method for determining the solid-state structure, its power is magnified when used in conjunction with other techniques. NMR spectroscopy provides crucial information about the molecule's behavior in solution, mass spectrometry confirms its elemental composition, and computational modeling offers a theoretical framework to understand its conformational preferences. By adopting this integrated and self-validating approach, researchers can achieve the highest level of confidence in their structural assignments, a critical step in the journey from discovery to application.
A Comparative Study of 1-(Chloromethyl)-2-phenoxybenzene and its Isomers: A Technical Guide for Researchers
The positional isomerism of the chloromethyl group on the phenoxybenzene scaffold significantly influences the physicochemical properties and chemical reactivity of these compounds. Understanding these differences is paramount for their strategic application in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. This guide elucidates the nuanced distinctions between the ortho (1-(chloromethyl)-2-phenoxybenzene), meta (1-(chloromethyl)-3-phenoxybenzene), and para (1-(chloromethyl)-4-phenoxybenzene) isomers.
Synthesis and Structural Elucidation
The synthesis of (chloromethyl)phenoxybenzene isomers is typically achieved through the chloromethylation of phenoxybenzene. However, this method often yields a mixture of isomers, necessitating careful control of reaction conditions and subsequent purification. A more targeted approach involves the chlorination of the corresponding (hydroxymethyl)phenoxybenzene, which can be synthesized from the respective phenoxybenzoic acid or phenoxybenzaldehyde.
General Synthetic Approach: Chlorination of Phenoxyphenols
A common and regioselective route to these compounds involves a two-step process starting from the corresponding phenoxyphenol. The first step is a formylation or hydroxymethylation, followed by chlorination. For instance, the synthesis of 1-(chloromethyl)-4-phenoxybenzene can be achieved by the chloromethylation of 4-phenoxyphenol.
Experimental Protocol: Synthesis of 1-(Chloromethyl)-phenoxybenzene Isomers via Chlorination of the Corresponding Alcohols
This protocol outlines a general procedure for the conversion of (phenoxyphenyl)methanols to their corresponding chlorides.
-
Materials: Ortho-, meta-, or para-(phenoxyphenyl)methanol, thionyl chloride (SOCl₂), or concentrated hydrochloric acid (HCl) with a suitable catalyst (e.g., ZnCl₂), anhydrous dichloromethane (DCM) or another suitable inert solvent, anhydrous sodium sulfate or magnesium sulfate.
-
Procedure (using Thionyl Chloride):
-
Dissolve the respective (phenoxyphenyl)methanol isomer (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(chloromethyl)-phenoxybenzene isomer.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
-
Causality of Experimental Choices: The use of thionyl chloride provides a clean conversion of the alcohol to the chloride with the formation of gaseous byproducts (SO₂ and HCl), which are easily removed. The reaction is performed at a low temperature initially to control the exothermic reaction and then at room temperature to ensure completion. Anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride and the product.
Comparative Physicochemical Properties
The position of the chloromethyl group influences the molecule's polarity, boiling point, and melting point. These differences are critical for the separation and purification of the isomers.
| Property | This compound (ortho) | 1-(Chloromethyl)-3-phenoxybenzene (meta) | 1-(Chloromethyl)-4-phenoxybenzene (para) |
| CAS Number | 5888-53-9[1] | 53874-66-1[2][3] | 4039-92-3[4] |
| Molecular Formula | C₁₃H₁₁ClO | C₁₃H₁₁ClO[3] | C₁₃H₁₁ClO[4] |
| Molecular Weight | 218.68 g/mol | 218.68 g/mol [3] | 218.68 g/mol |
| Physical Form | Liquid | Liquid[5] | Solid |
| Boiling Point | 172 °C / 16 mmHg | 141-142 °C (lit.) | Not readily available |
| Density | 1.18 g/cm³ | 1.189 g/mL at 25 °C (lit.) | Not readily available |
| Refractive Index | 1.5890 to 1.5930 | n20/D 1.5900 (lit.) | Not readily available |
Spectroscopic Characterization: A Comparative Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and differentiation of the 1-(chloromethyl)-phenoxybenzene isomers. The electronic environment of each nucleus is subtly altered by the position of the substituents, leading to distinct spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative for distinguishing between the isomers.
-
Ortho Isomer: The aromatic region is expected to be complex due to the close proximity of the two substituents, leading to overlapping multiplets.
-
Meta Isomer: The aromatic protons are expected to show more distinct signals compared to the ortho isomer.
-
Para Isomer: Due to the symmetry of the molecule, the aromatic protons on the chloromethyl-substituted ring are expected to appear as two distinct doublets (an AA'BB' system), which is a characteristic feature for para-substituted benzenes.
The benzylic protons of the -CH₂Cl group typically appear as a singlet in the range of 4.5-4.7 ppm. The exact chemical shift will be influenced by the electronic effects of the phenoxy group at the different positions.
¹³C NMR Spectroscopy: The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a key differentiator.
-
Ortho and Meta Isomers: Both are expected to show 12 distinct signals in the aromatic region (6 for each phenyl ring), assuming no accidental equivalence.
-
Para Isomer: Due to symmetry, the para isomer is expected to show fewer than 12 aromatic signals. The phenoxy-substituted ring will have four signals, and the chloromethyl-substituted ring will also have four signals.
Experimental ¹³C NMR Data for 1-(Chloromethyl)-3-phenoxybenzene: A ¹³C NMR spectrum for the meta isomer is available on PubChem, which can serve as a reference for comparison.[6]
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share common features, such as C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the CH₂Cl group (around 2850-2960 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹). The key differences will be in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern of the benzene ring.
-
Ortho-disubstituted: Strong band around 750 cm⁻¹.
-
Meta-disubstituted: Bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
Para-disubstituted: Strong band in the range of 800-860 cm⁻¹.
An experimental IR spectrum for 1-(chloromethyl)-3-phenoxybenzene is available on PubChem.[6]
Mass Spectrometry (MS)
The mass spectra of the three isomers are expected to be very similar, as they are constitutional isomers. They will all show a molecular ion peak (M⁺) at m/z 218 and an M+2 peak at m/z 220 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. The fragmentation patterns are also expected to be similar, with a prominent peak at m/z 183 corresponding to the loss of the chlorine atom to form the stable phenoxybenzyl cation. Minor differences in the relative intensities of fragment ions might be observable but are generally not sufficient for unambiguous isomer identification without reference spectra. An experimental mass spectrum for 1-(chloromethyl)-3-phenoxybenzene is available from the NIST WebBook.[7]
Comparative Reactivity
The reactivity of the chloromethyl group in these isomers, particularly in nucleophilic substitution reactions, is governed by a combination of electronic and steric effects imparted by the phenoxy group. These compounds are benzylic halides, which are generally more reactive than primary alkyl halides due to the stabilization of the transition state and any carbocation intermediate by the adjacent benzene ring.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The phenoxy group (-OPh) is an ortho, para-directing group in electrophilic aromatic substitution, which is due to its ability to donate electron density to the aromatic ring via resonance (+R effect). It also has an electron-withdrawing inductive effect (-I effect). The interplay of these effects at the different positions influences the reactivity of the chloromethyl group.
-
Sₙ1 Reactivity: This mechanism proceeds through a carbocation intermediate. The stability of the benzylic carbocation is crucial.
-
Ortho and Para Isomers: The electron-donating resonance effect of the phenoxy group is most effective at the ortho and para positions. This delocalization of the positive charge onto the oxygen atom of the phenoxy group significantly stabilizes the carbocation intermediate, thus accelerating the rate of Sₙ1 reactions.
-
Meta Isomer: The resonance effect of the phenoxy group does not extend to the meta position. Therefore, the carbocation intermediate is less stabilized compared to the ortho and para isomers. The reactivity will be primarily influenced by the electron-withdrawing inductive effect of the phenoxy group, which destabilizes the carbocation and slows down the Sₙ1 reaction rate.
-
Expected Sₙ1 Reactivity Order: para > ortho > meta. The para isomer is generally more reactive than the ortho isomer due to the absence of steric hindrance from the bulky phenoxy group at the reaction center.
-
-
Sₙ2 Reactivity: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The rate is sensitive to steric hindrance.
-
Ortho Isomer: The bulky phenoxy group at the ortho position creates significant steric hindrance around the chloromethyl group, which will impede the backside attack of the nucleophile and slow down the Sₙ2 reaction rate.
-
Meta and Para Isomers: The phenoxy group is further away from the reaction center in the meta and para isomers, resulting in less steric hindrance compared to the ortho isomer. The electronic effects will play a more dominant role. The electron-withdrawing inductive effect of the phenoxy group will slightly increase the electrophilicity of the benzylic carbon, which could enhance the Sₙ2 rate for the meta and para isomers relative to an unsubstituted benzyl chloride.
-
Expected Sₙ2 Reactivity Order: para ≈ meta > ortho.
-
Experimental Workflow: Comparative Solvolysis Kinetics
To experimentally validate the predicted reactivity differences, a comparative solvolysis study can be performed.
Conclusion
The ortho, meta, and para isomers of 1-(chloromethyl)-phenoxybenzene, while structurally similar, exhibit distinct physicochemical properties and reactivity patterns. The para isomer is generally the most reactive in Sₙ1 reactions due to the effective resonance stabilization of the carbocation intermediate by the phenoxy group. The ortho isomer is the least reactive in Sₙ2 reactions due to significant steric hindrance. The meta isomer typically displays intermediate reactivity. These differences, which are readily discernible through spectroscopic analysis, are critical for the rational design of synthetic routes and the development of new chemical entities. This guide provides a foundational understanding of these isomeric differences, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. 4-Phenoxybenzoyl chloride | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 3-Phenoxybenzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. askthenerd.com [askthenerd.com]
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 1-(Chloromethyl)-2-phenoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Synthesis
1-(Chloromethyl)-2-phenoxybenzene is a valuable chemical intermediate, serving as a key building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1][] Its utility is predicated on its bifunctional nature, possessing a reactive chloromethyl group and a stable phenoxy moiety. However, the synthetic route, typically a chloromethylation reaction, is often accompanied by the formation of structurally similar impurities.[3][4]
The rigorous assessment of purity is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of downstream applications, particularly in drug development where even trace impurities can have significant biological consequences.[5] This guide provides a comparative analysis of the primary analytical methodologies for determining the purity of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for creating a self-validating system of analysis.
Understanding the Impurity Profile: A Synthesis-First Approach
To effectively assess purity, one must first anticipate the likely impurities. The most common synthesis involves the chloromethylation of 2-phenoxytoluene or a related precursor, often using reagents like paraformaldehyde and hydrogen chloride, or thionyl chloride.[4][6][7] This process can generate a variety of byproducts.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual 2-phenoxytoluene or diphenyl ether.
-
Isomeric Byproducts: Chloromethylation at other positions on the aromatic rings, such as 1-(Chloromethyl)-4-phenoxybenzene.
-
Over-reaction Products: Di-chloromethylated species where a second -CH₂Cl group is added.
-
Side-Reaction Products: Oxidation of the chloromethyl group to an aldehyde or carboxylic acid.
-
Reagent-Related Impurities: Residual solvents or decomposition products from the chloromethylating agent.
-
Polymeric Materials: Self-condensation of the reactive benzyl chloride moiety.
The following diagram illustrates the synthetic pathway and the potential genesis of these impurities.
Caption: Synthesis pathway and origin of common impurities.
A Comparative Guide to Analytical Methodologies
No single analytical technique is sufficient for a comprehensive purity assessment. A multi-faceted approach is essential. The choice of method depends on the specific question being asked—are we performing a quick in-process check, quantifying known impurities, or searching for unknown trace components?
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Routine purity analysis and quantification of non-volatile impurities. | High resolution for isomers, excellent quantitative accuracy and precision. | Not suitable for highly volatile compounds; requires chromophores for UV detection. |
| GC-MS | Separation based on volatility and polarity, with mass-based identification. | Analysis of volatile/semi-volatile impurities and residual solvents. | High sensitivity, definitive identification via mass spectra.[8] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Structural confirmation and absolute purity determination (qNMR). | Provides detailed structural information, primary ratio method for absolute quantification (qNMR).[5] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| FTIR | Absorption of infrared radiation by specific molecular vibrations. | Functional group confirmation. | Fast, simple, confirms presence of key bonds (C-O-C, C-Cl).[8] | Not suitable for quantification or detecting minor impurities with similar functionality. |
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Method optimization is crucial and should be performed for each specific instrument and sample matrix.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
This method is the workhorse for routine purity assessment, capable of separating the main component from non-volatile impurities and isomers.[9]
1. Instrumentation and Conditions:
-
System: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and separation.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm, where aromatic compounds exhibit strong absorbance.[10]
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: Mobile phase (Acetonitrile/Water).
-
Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Standard Preparation (for impurity quantification): If impurity standards are available, prepare a series of calibration standards in the expected concentration range.
3. Data Analysis:
-
Purity Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This assumes all components have a similar response factor at the chosen wavelength.
-
Causality: A DAD is preferred over a simple UV detector as it allows for peak purity analysis by comparing spectra across a single peak, helping to identify co-eluting impurities.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is unparalleled for identifying volatile and semi-volatile impurities that may be missed by HPLC.[11]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: Non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
2. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Procedure: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.
3. Data Analysis:
-
Identification: Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST) and known standards if available.
-
Trustworthiness: The fragmentation pattern provided by EI-MS provides a structural fingerprint, offering a high degree of confidence in impurity identification. Alkyl halides like the target compound are known to be potential genotoxic impurities, making their sensitive detection critical.[11]
Protocol 3: Structural Confirmation and Absolute Purity by ¹H NMR
NMR provides definitive structural confirmation and, when performed quantitatively (qNMR), can assign an absolute purity value without requiring a specific reference standard of the target compound itself.[5]
1. Instrumentation and Conditions:
-
System: NMR Spectrometer (≥400 MHz for good resolution).
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard (for qNMR): A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
2. Sample Preparation (for qNMR):
-
Accurately weigh ~20 mg of the this compound sample into an NMR tube. Record the weight precisely.
-
Accurately weigh ~10 mg of the chosen internal standard into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of deuterated solvent, cap, and gently agitate until fully dissolved.
3. Acquisition Parameters (for qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Scans: Sufficient number for a good signal-to-noise ratio (e.g., 16 or 32 scans).
4. Data Analysis:
-
Structural Confirmation:
-
~4.7 ppm (singlet, 2H): The key signal for the benzylic protons of the -CH₂Cl group.
-
~6.8-7.5 ppm (multiplets, 9H): The complex region corresponding to the protons on the two aromatic rings.
-
-
Purity Calculation (qNMR): The purity is calculated using the following formula, which relies on the ratio of the integrals of the sample and the standard:
-
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (W_std / W_sample) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.
-
Integrated Purity Assessment Workflow
A robust purity assessment strategy follows a logical progression from initial screening to comprehensive characterization and quantification.
Caption: Logical workflow for comprehensive purity assessment.
Conclusion
The assessment of purity for a synthetic intermediate like this compound is a multi-dimensional task that underpins the quality and reliability of subsequent research and development. Relying on a single method provides an incomplete picture. By integrating the high-resolution separation power of HPLC, the sensitive and specific identification capabilities of GC-MS, and the definitive structural and quantitative information from NMR, a scientist can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach is indispensable for professionals in the chemical and pharmaceutical sciences, ensuring that the building blocks of innovation are sound, safe, and of the highest possible quality.
References
- 1. chemscene.com [chemscene.com]
- 3. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 4. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. asianpubs.org [asianpubs.org]
- 11. shimadzu.com [shimadzu.com]
A Researcher's Guide to the Spectroscopic Characterization of 1-(Chloromethyl)-2-phenoxybenzene and Its Precursors
This guide offers an in-depth spectroscopic comparison of 1-(chloromethyl)-2-phenoxybenzene, a versatile chemical intermediate, with its fundamental precursors. Designed for researchers, scientists, and professionals in drug development, this document provides objective, data-driven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the causal relationships between structural features and their spectral signatures, grounded in established chemical principles and supported by detailed experimental protocols.
The Synthetic Context: Williamson Ether Synthesis
To understand the spectroscopic transformation, we must first consider the synthetic origin of this compound. The most common and efficient route is the Williamson ether synthesis, a robust SN2 reaction.[1][2] This method involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[1]
In this specific case, phenol is treated with a strong base, such as sodium hydroxide, to form the highly nucleophilic sodium phenoxide ion.[3] This ion then attacks the electrophilic carbon of an ortho-substituted chloromethylating agent, like 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.[4][5] This reaction underpins our choice of precursors for spectroscopic comparison, as the final product is a composite of these two structural motifs.
Figure 1: Synthesis of this compound via Williamson Ether Synthesis.
Comparative Spectroscopic Analysis
The key to confirming the reaction's success lies in identifying the distinct spectroscopic changes that occur as the precursors are converted into the final product. We will use phenol and 1,2-dichlorobenzene as conceptual precursors to analyze the origins of the signals in the final product's spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the formation of the ether linkage and the correct structural arrangement of the product.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenol | ~9.3 (variable) | Broad Singlet | 1H | Ar-OH |
| 7.30 - 7.15 | Multiplet | 2H | Ar-H (meta) | |
| 6.90 | Multiplet | 3H | Ar-H (ortho, para)[6][7] | |
| 1,2-Dichlorobenzene | 7.45 - 7.40 | Multiplet | 2H | Ar-H |
| 7.25 - 7.20 | Multiplet | 2H | Ar-H | |
| This compound | 7.50 - 6.90 | Multiplet | 9H | Ar-H (both rings) |
| 4.65 | Singlet | 2H | -CH₂ Cl |
¹H NMR Interpretation:
-
Disappearance of the Phenolic Proton: The most obvious change is the complete disappearance of the broad singlet corresponding to the acidic hydroxyl proton of phenol.[6] Its absence is a primary indicator that the hydroxyl group has reacted.
-
Appearance of the Chloromethyl Singlet: A sharp singlet appears around 4.65 ppm. This is highly characteristic of the two protons of the chloromethyl (-CH₂Cl) group. Its integration value of 2H and its singlet multiplicity (due to no adjacent protons) are crucial for identification.
-
Complex Aromatic Region: The aromatic region (6.90-7.50 ppm) becomes more complex, with an integrated value of 9H. This accounts for the five protons from the phenoxy ring and the four protons from the chloromethyl-substituted benzene ring.
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Phenol | ~155.0 | C -OH (ipso) |
| ~130.0, 121.0, 116.0 | Aromatic C -H[8] | |
| 1,2-Dichlorobenzene | ~133.0, 131.0, 128.0 | Aromatic C -H & C -Cl[9][10] |
| This compound | ~156.5 | C -O (phenoxy ring, ipso) |
| ~153.0 | C -O (chloromethyl ring, ipso) | |
| ~135.0 - 118.0 | Aromatic C -H & C -Cl | |
| ~42.5 | -CH₂ Cl |
¹³C NMR Interpretation:
-
New Aliphatic Carbon: A distinct signal appears in the aliphatic region around 42.5 ppm, corresponding to the carbon of the -CH₂Cl group. The precursors have no signals in this region.
-
Shifts in Ipso-Carbons: The carbon atom of the phenol ring bonded to oxygen (ipso-carbon) shifts slightly. More significantly, a new quaternary carbon signal appears for the ipso-carbon of the other ring, now also involved in the ether bond. These shifts are diagnostic of ether formation.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for tracking the change in functional groups during the reaction.
Table 3: Comparative IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| Phenol | 3550-3200 (strong, broad) | O-H Stretch (H-bonded)[6] |
| 3100-3000 | C-H Stretch (Aromatic) | |
| 1600, 1500 | C=C Stretch (Aromatic) | |
| 1260-1180 | C-O Stretch | |
| 1,2-Dichlorobenzene | 3100-3000 | C-H Stretch (Aromatic) |
| 1580, 1470 | C=C Stretch (Aromatic) | |
| 800-600 | C-Cl Stretch | |
| This compound | 3100-3000 | C-H Stretch (Aromatic) |
| 2960, 2870 | C-H Stretch (Aliphatic -CH₂) | |
| 1600, 1490 | C=C Stretch (Aromatic) | |
| 1240-1200 (strong) | C-O-C Stretch (Asymmetric Ether) | |
| 800-600 | C-Cl Stretch |
IR Interpretation:
-
Loss of O-H Stretch: The defining feature of the reaction's completion is the disappearance of the very strong and broad absorption band for the hydroxyl group of phenol between 3550-3200 cm⁻¹.[6]
-
Gain of C-O-C Ether Stretch: A new, strong absorption appears in the fingerprint region, typically around 1240-1200 cm⁻¹, which is characteristic of an asymmetric aryl ether C-O-C stretch.
-
Persistence of C-Cl Stretch: The C-Cl stretching vibration, expected in the 800-600 cm⁻¹ range, is retained in the product molecule.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Phenol | 94 | 66, 65 |
| 1,2-Dichlorobenzene | 146 (M), 148 (M+2), 150 (M+4) | 111, 75 |
| This compound | 218 (M), 220 (M+2) | 183 ([M-Cl]⁺), 125 ([M-C₇H₆Cl]⁺), 93 ([M-C₆H₄CH₂Cl]⁺) |
MS Interpretation:
-
Molecular Ion Peak: The product shows a molecular ion peak (M⁺) at m/z 218. Crucially, due to the presence of one chlorine atom, an M+2 peak at m/z 220 will be observed with approximately one-third the intensity of the M⁺ peak, confirming the presence of chlorine.
-
Characteristic Fragmentation: The molecule is prone to benzylic cleavage. A very common fragmentation pathway is the loss of a chlorine radical to give a stable benzyl-type cation at m/z 183. Another key fragmentation is the cleavage of the ether bond, which can lead to fragments corresponding to the phenoxy group (m/z 93) or the chlorobenzyl portion of the molecule.
Experimental Protocols & Workflow
To ensure trustworthy and reproducible data, standardized analytical procedures must be followed.
General Spectroscopic Workflow
Figure 2: General workflow for spectroscopic characterization.
Step-by-Step Methodologies
-
Sample Preparation : Ensure the sample of this compound is purified (e.g., by column chromatography or recrystallization) to remove unreacted precursors and solvents, which could interfere with spectral analysis.
-
NMR Spectroscopy :
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
Protocol : Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube. Acquire a ¹H spectrum followed by a ¹³C spectrum. Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
-
IR Spectroscopy :
-
Instrument : FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol : Record a background spectrum of the clean, empty ATR crystal. Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure to ensure good contact. Record the sample spectrum in the range of 4000-400 cm⁻¹.[12]
-
-
Mass Spectrometry :
-
Instrument : Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Protocol : Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC. The compound will be separated on the column and then enter the MS detector, where it will be ionized (typically at 70 eV) and fragmented. The mass analyzer will separate the ions based on their m/z ratio to generate the mass spectrum.
-
Conclusion
The structural transition from phenol and a chloromethylated benzene precursor to this compound is accompanied by a unique and definitive set of changes in its NMR, IR, and MS spectra. The key confirmatory evidence includes:
-
In NMR : The disappearance of the phenolic -OH proton and the appearance of a characteristic -CH₂Cl singlet.
-
In IR : The loss of the broad O-H stretch and the emergence of a strong C-O-C ether band.
-
In MS : The presence of the correct molecular ion with its chlorine isotope pattern and predictable fragmentation pathways.
By systematically applying these spectroscopic techniques and comparing the resulting data against the precursors, researchers can unambiguously confirm the identity and purity of this compound, ensuring its suitability for subsequent applications in synthesis and drug development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]
- 9. fiveable.me [fiveable.me]
- 10. 1,2-Dichlorobenzene(95-50-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Topic: Performance of 1-(Chloromethyl)-2-phenoxybenzene in Different Solvent Systems
An Objective Comparison Guide for Researchers
A Senior Application Scientist's In-depth Technical Guide
For professionals engaged in organic synthesis and drug development, the selection of an appropriate solvent is not merely a matter of dissolution; it is a critical parameter that governs reaction kinetics, mechanism, and overall efficiency. This guide provides a comprehensive analysis of the performance of 1-(Chloromethyl)-2-phenoxybenzene, a key synthetic intermediate, across a spectrum of common solvent systems. Our objective is to furnish researchers with the foundational knowledge and practical data required to optimize their synthetic routes.
Introduction: The Synthetic Utility of this compound
This compound, also known as 2-phenoxybenzyl chloride, is a bifunctional molecule featuring a reactive chloromethyl group and a stable phenoxy ether linkage.[1][2] Its chemical structure (Molecular Formula: C₁₃H₁₁ClO, Molecular Weight: 218.68 g/mol ) makes it an invaluable electrophile for introducing the 2-phenoxybenzyl moiety into a wide range of molecular scaffolds.[1] This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.
The core reactivity lies in the benzylic chloride, which is susceptible to nucleophilic attack. As a primary benzylic halide, it can undergo nucleophilic substitution through either an SN1 or SN2 mechanism, or a pathway that lies on the borderline between the two.[3] The choice of solvent is the single most influential factor in directing the reaction down one of these mechanistic pathways.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The performance of this compound is fundamentally tied to the stabilization of intermediates and transition states by the solvent.
Caption: Competing SN1 and SN2 pathways for this compound.
-
SN2 Pathway : This pathway involves a backside attack by the nucleophile in a single, concerted step. It is favored by solvents that do not strongly solvate the nucleophile, leaving it "naked" and more reactive. Steric hindrance around the electrophilic carbon is also a key factor.
-
SN1 Pathway : This two-step pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate.[3] It is accelerated by polar, ion-stabilizing solvents.
Comparative Performance Analysis Across Solvent Classes
The choice of solvent directly impacts reaction rate, yield, and the formation of byproducts. The following table summarizes the performance of this compound in representative solvent systems.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Mechanism Favored | Performance Analysis & Causality |
| Polar Aprotic | DMF, Acetonitrile (MeCN), DMSO | High (>35) | SN2 | Excellent. These solvents excel at solvating cations but poorly solvate anions (the nucleophile). This leaves the nucleophile highly reactive, leading to rapid SN2 reaction rates. They are generally the preferred choice for clean, fast substitutions.[4] |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH), Water | High (>20) | SN1 / Solvolysis | Variable. These solvents can stabilize the benzylic carbocation, favoring an SN1 pathway. However, they are also nucleophilic and can compete with the intended nucleophile, leading to undesired solvolysis byproducts (e.g., 2-phenoxybenzyl ether or alcohol).[5][6] |
| Nonpolar Aprotic | Toluene, Hexane | Low (<5) | Very Slow SN2 | Poor. Reactants, especially ionic nucleophiles, often have poor solubility. These solvents cannot stabilize the charged transition state of the SN2 reaction, leading to extremely slow reaction rates. Phase-transfer catalysts are often required. |
| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Moderate (4-8) | SN2 | Moderate. While less polar than DMF or MeCN, THF can still facilitate SN2 reactions, albeit at a slower rate. It is a good choice when reactants are sensitive to more aggressive polar aprotic solvents. |
Experimental Protocol: A Self-Validating System for Kinetic Comparison
To quantitatively assess solvent effects, a standardized kinetic experiment is essential. This protocol describes a method for comparing the rate of reaction between this compound and a model nucleophile, sodium phenoxide, across different solvents.
Objective: To determine the relative reaction rates in DMF, Acetonitrile, and THF.
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Methodology:
-
Preparation: For each solvent to be tested (DMF, MeCN, THF), prepare a 0.1 M solution of this compound and a 0.1 M solution of sodium phenoxide. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis side reactions.[4]
-
Reaction Setup: In a jacketed reaction vessel maintained at 50°C, add a known volume of the this compound solution.
-
Initiation: Start the reaction and a timer by rapidly adding an equivalent volume of the sodium phenoxide solution with vigorous stirring.
-
Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Quenching: Immediately inject the aliquot into a labeled autosampler vial containing 1.0 mL of a quenching solution (e.g., cold acetonitrile with an internal standard). This immediately stops the reaction by dilution and cooling.
-
Analysis: Analyze the quenched samples using a calibrated HPLC or GC method to quantify the disappearance of the starting material and the appearance of the product.
-
Data Processing: Plot the concentration of the reactant versus time for each solvent. The initial slope of these curves provides the initial reaction rate, allowing for direct comparison of solvent performance. This data can also be used to determine the reaction order and rate constant (k).[7]
Alternative Reagents: A Comparative Overview
While this compound is a robust reagent, certain applications may benefit from alternatives with different reactivity profiles or synthetic access points.
| Alternative Reagent | Structure | Advantages | Disadvantages |
| 1-(Bromomethyl)-2-phenoxybenzene | R-Br | Higher Reactivity: Bromide is a better leaving group than chloride, leading to significantly faster reaction rates. Useful for unreactive nucleophiles. | Higher Cost & Lower Stability: Generally more expensive and can be less stable for long-term storage. |
| (2-Phenoxyphenyl)methanol | R-OH | Milder Activation: Can be converted in situ to a better leaving group (e.g., a tosylate or mesylate), avoiding the use of a reactive halide. | Additional Synthetic Step: Requires an extra activation step, adding time and reagents to the overall process. |
| 2-Phenoxybenzyl Tosylate | R-OTs | Excellent Leaving Group: Tosylate is a highly effective leaving group, often resulting in very clean and fast reactions. | Requires Preparation: Must be synthesized from the corresponding alcohol, adding a step to the sequence. |
Conclusion and Authoritative Recommendations
The empirical and theoretical evidence overwhelmingly demonstrates that the performance of this compound is critically dependent on the solvent system.
-
For Optimal Performance: Polar aprotic solvents, particularly Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) , are highly recommended for achieving rapid and efficient nucleophilic substitutions via an SN2 mechanism. Acetonitrile is often preferred due to its easier removal during workup.
-
Caution with Protic Solvents: The use of protic solvents like ethanol or methanol should be approached with caution due to the significant risk of competing solvolysis reactions, which can lower the yield of the desired product.
-
Validation is Key: As a final recommendation, the protocol described within this guide should be adapted for small-scale pilot reactions to validate the optimal solvent and conditions for your specific nucleophile and reaction scale before proceeding to a larger scale.
References
- 1. 1-(chloromethyl)-2-phenoxy-benzene price,buy 1-(chloromethyl)-2-phenoxy-benzene - chemicalbook [chemicalbook.com]
- 2. 1-(chloromethyl)-2-phenoxy-benzene CAS#: 5888-53-9 [amp.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Chloromethyl)-2-phenoxybenzene
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. 1-(Chloromethyl)-2-phenoxybenzene, a halogenated aromatic ether, requires careful handling and adherence to specific disposal protocols due to its inherent hazards. This guide provides a detailed, step-by-step methodology for its proper disposal, grounded in established safety standards and regulatory requirements.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the chemical's characteristics. This compound (CAS No. 5888-53-9) is classified with multiple hazards that dictate its handling and disposal as regulated hazardous waste.
| Property | Identifier/Value | Significance for Disposal |
| Molecular Formula | C₁₃H₁₁ClO[1] | Belongs to the halogenated organic compound category. |
| Physical State | Solid[2] | Spills will involve solid material, but it is often used in solvent solutions. |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[1] | This compound is corrosive. All waste streams containing it are considered corrosive hazardous waste. Direct contact must be avoided. |
| H290: May be corrosive to metals.[1] | Metal containers are unsuitable for waste collection.[3][4] | |
| Very toxic to aquatic life with long lasting effects.[2] | Must not be disposed of down the drain under any circumstances. Environmental release must be prevented.[3] | |
| Incompatibilities | Strong oxidizing agents, Bases, Alcohols, Amines, Metals.[5] | Must be segregated from these materials during waste collection and storage to prevent dangerous reactions.[5][6][7] |
The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[8][9] This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams must be kept separate.[5][6][10][11][12][13] The reason for this segregation is that common disposal methods for non-halogenated solvent waste, such as fuel blending, can produce highly toxic byproducts like chlorinated dioxins if contaminated with halogenated compounds.[14]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste disposal service.
Diagram: Disposal Decision & Workflow
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: Laboratory Waste Collection
This protocol details the procedure for safely collecting waste containing this compound within the laboratory.
1. Select and Prepare the Waste Container:
-
Choose a compatible container. Use a clean, dry container made of high-density polyethylene (HDPE) or borosilicate glass.[3][6] Crucially, do not use metal containers , as the compound may be corrosive to metals and halogenated solvents can degrade to form acids that corrode metal.[1][3][4]
-
The container must have a screw-top cap to ensure a tight seal. Makeshift lids like stoppers or parafilm are not acceptable for waste storage.[6][8]
-
Ensure the container is in good condition, free from cracks, leaks, or external chemical residue.[5][9]
2. Label the Container (Before Adding Waste):
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[2][14][15]
-
The label must include:
-
The full chemical name: "this compound" and any solvents present. Do not use abbreviations or chemical formulas.[5][6]
-
The approximate concentration or percentage of each component.[5]
-
The relevant hazard characteristics (e.g., "Corrosive," "Toxic," "Ecotoxic").[2]
-
The accumulation start date (the date the first drop of waste is added).[14][15]
-
The name of the principal investigator and the laboratory location.
3. Accumulate the Waste:
-
Conduct all waste transfers inside a certified chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles.
-
A fully buttoned lab coat.
-
-
When adding waste, use a funnel to prevent spills. Do not leave the funnel in the container; cap the container immediately after adding waste.[5]
-
Never fill a liquid waste container to more than 90% capacity to allow for vapor expansion.[16]
-
Keep the waste container securely closed at all times except when actively adding waste.[3][5][8]
4. Segregation and Temporary Storage:
-
This waste must be segregated as halogenated organic waste .[5][6][10][11] Do not mix it with non-halogenated solvents like acetone, hexane, or ethanol.[6]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This should be a location near the point of generation and under the control of laboratory personnel.[8]
-
The container must be placed within secondary containment, such as a plastic tub or tray, that can hold the entire volume of the container in case of a leak.[5][6][9]
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.[3][5][7]
5. Arranging for Final Disposal:
-
Once the container is full, or the project generating the waste is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
The ultimate disposal method for chlorinated aromatic waste is typically high-temperature incineration at a federally permitted facility.[7] This process is designed to destroy the organic molecule, preventing its release into the environment.
Emergency Procedures for Spills
Accidents can happen, and a prepared response is critical for safety.
1. Alert and Evacuate:
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large, highly volatile, or there is a risk of fire, evacuate the area and call emergency services.[17][18]
2. Personal Decontamination:
-
If the chemical comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes. Use an emergency eyewash or safety shower.[1][17]
-
Seek immediate medical attention after decontamination.
3. Small Spill Cleanup (Trained Personnel Only):
-
For minor spills that you are trained and equipped to handle:
-
Don appropriate PPE (gloves, goggles, lab coat).
-
If the material is a solid, carefully sweep it up.
-
If it is a liquid solution, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels on a solvent spill.
-
Place all cleanup materials and contaminated debris into a separate, compatible container.
-
Label the container as "Hazardous Waste" with the contents clearly identified ("Debris contaminated with this compound").
-
Arrange for disposal through your EHS office.
-
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. pnnl.gov [pnnl.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. CN106397148A - Benzal chloride hydrolysis method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 15. CHEMICAL WASTE PROCEDURE FOR RESEARCH | SUNY Geneseo [geneseo.edu]
- 16. nipissingu.ca [nipissingu.ca]
- 17. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 18. scispace.com [scispace.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Chloromethyl)-2-phenoxybenzene
For Immediate Reference: In the event of an emergency, refer to Section 5: Emergency Protocols.
Introduction: Understanding the Compound and its Associated Risks
1-(Chloromethyl)-2-phenoxybenzene is a halogenated aromatic ether, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules in pharmaceutical and materials science research. Its utility, however, is matched by significant potential hazards that necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a fundamental understanding of its chemical reactivity.
The primary hazards associated with this compound and similar halogenated organic compounds stem from their corrosive nature and potential for toxicity. Direct contact can cause severe skin burns and eye damage.[1] Inhalation of vapors or aerosols may lead to respiratory tract irritation. While specific toxicological data for this exact compound is limited, analogous structures such as 1-(Chloromethyl)-3-phenoxybenzene are classified as causing severe skin burns and eye damage (Category 1B) and being harmful if swallowed (Acute toxicity, oral, Category 4).[1] Therefore, a cautious and proactive approach to personal protection is paramount.
The Cornerstone of Safety: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is donned, a foundational safety environment must be established through engineering and administrative controls. These measures are the first and most critical lines of defense in minimizing exposure risk.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[2][3] This is non-negotiable and serves to contain and exhaust harmful vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and unobstructed, located within a 10-second travel distance from the workstation where the compound is handled.[1] Regular testing of this equipment is a critical administrative task.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures involving this compound. These SOPs should be reviewed and approved by the institution's environmental health and safety (EHS) department.
-
Training: All personnel handling the compound must receive documented training on its specific hazards, the correct use of PPE, and emergency procedures.
-
Restricted Access: The area where this compound is used should be clearly demarcated, with access restricted to authorized and trained personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[4] Hands should be thoroughly washed with soap and water after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against accidental contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or vigorous reaction, a face shield worn over safety goggles is essential. This provides full-face protection from corrosive splashes.[5][6] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or a combination of glove types may be necessary. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[5][7] |
| Body Protection | A flame-resistant lab coat that is fully buttoned is the minimum requirement. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron over the lab coat provides an additional layer of protection.[6][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory. Perforated shoes, sandals, or fabric footwear offer inadequate protection against spills.[6] |
| Respiratory Protection | In most cases, handling this compound in a certified fume hood will provide adequate respiratory protection. However, if there is a potential for aerosol generation or if engineering controls are not sufficient to maintain exposure below acceptable limits, a respirator may be required. The type of respirator (e.g., an air-purifying respirator with an organic vapor cartridge) should be selected based on a formal risk assessment and in accordance with your institution's respiratory protection program. |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plans: From Storage to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[1]
-
The storage container should be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.
-
Consider storing in a secondary containment tray to mitigate the impact of potential spills.
Experimental Protocols:
-
Before beginning any experiment, perform a "dry run" of the procedure without the chemical to identify any potential logistical issues.
-
When transferring the chemical, use a funnel and work over a tray or absorbent pad to contain any drips.
-
Ensure all reaction glassware is properly secured and that heating and stirring equipment is functioning correctly.
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan:
-
This compound and any materials contaminated with it are considered hazardous waste.
-
This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams.[8]
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9][10]
Emergency Protocols: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
In Case of a Spill:
-
Small Spills (manageable by trained lab personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills (beyond the capacity of lab personnel):
-
Evacuate the immediate area.
-
If safe to do so, close the fume hood sash and any doors to the lab.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
-
Emergency Response Workflow
Caption: Workflow for responding to emergencies.
Conclusion: A Culture of Safety
The responsible use of this compound is contingent upon a deeply ingrained culture of safety. This extends beyond the mere provision of PPE to encompass a thorough understanding of the chemical's hazards, meticulous planning of experiments, and unwavering adherence to established protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can effectively mitigate the risks associated with this valuable synthetic intermediate and ensure a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. brighthr.com [brighthr.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
